Nemonoxacin-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-4-oxo-8-(trideuteriomethoxy)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i2D3 |
InChI Key |
AVPQPGFLVZTJOR-IYZCKYNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)N4C[C@H](C[C@@H](C4)N)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Isotopic Analog of a Novel Antibiotic: Nemonoxacin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nemonoxacin-d3, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document details its chemical structure, mechanism of action, and relevant experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.
Chemical Structure of this compound
Nemonoxacin is a C-8-methoxy non-fluorinated quinolone. Its deuterated analog, this compound, has a molecular formula of C₂₀H₂₂D₃N₃O₄ and a molecular weight of approximately 374.45 g/mol . While the precise location of the three deuterium atoms is not publicly disclosed in certificates of analysis or literature, a common strategy in the synthesis of deuterated pharmaceuticals is to replace hydrogens at sites of metabolic activity to improve pharmacokinetic profiles. A plausible location for deuteration in the Nemonoxacin molecule is the C-8 methoxy group, a site susceptible to metabolism.
Therefore, a proposed chemical structure for this compound is presented below, with the deuterium atoms on the methoxy group.
Caption: Proposed chemical structure of this compound.
Mechanism of Action
Nemonoxacin, like other quinolone antibiotics, functions by inhibiting bacterial DNA synthesis.[1] This is achieved through a dual-targeting mechanism involving two essential type II topoisomerase enzymes: DNA gyrase (subunits GyrA and GyrB) and topoisomerase IV (subunits ParC and ParE).
-
Inhibition of DNA Gyrase: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Nemonoxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand breaks, which is ultimately lethal to the bacterial cell.
-
Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. By inhibiting this enzyme, Nemonoxacin prevents the proper segregation of replicated chromosomes, thereby halting cell division.
The C-8 methoxy group on the quinolone core is thought to enhance the dual-targeting activity of Nemonoxacin, contributing to its broad spectrum of activity and a reduced potential for the development of resistance.
Caption: Mechanism of action of Nemonoxacin.
Antibacterial Activity
Nemonoxacin exhibits broad-spectrum activity against a variety of Gram-positive, Gram-negative, and atypical pathogens. It is particularly potent against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP).
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.5 | 4 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.03 |
| Streptococcus pneumoniae (penicillin-resistant) | 0.06 | 0.125 |
| Enterococcus faecalis | 0.5 | 2 |
| Haemophilus influenzae | 0.06 | 0.12 |
| Moraxella catarrhalis | ≤0.015 | ≤0.015 |
| Escherichia coli | 2 | 32 |
| Klebsiella pneumoniae | 1 | 16 |
| Acinetobacter baumannii | 0.5 | 2 |
| Pseudomonas aeruginosa | 8 | 32 |
MIC (Minimum Inhibitory Concentration) values are compiled from various in vitro studies. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of Nemonoxacin based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of Nemonoxacin that inhibits the visible growth of a microorganism.
Materials:
-
Nemonoxacin analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Quality control bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Nemonoxacin Stock Solution: Prepare a stock solution of Nemonoxacin in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Nemonoxacin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of Nemonoxacin concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is the lowest concentration of Nemonoxacin at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader.
Quality Control: The MICs for the quality control strains should fall within the acceptable ranges as defined by CLSI guidelines to ensure the validity of the results.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Nemonoxacin. Its stable isotope label allows for precise quantification in biological matrices. The potent antibacterial activity of Nemonoxacin, particularly against resistant Gram-positive pathogens, underscores its potential as a significant advancement in the treatment of bacterial infections. This guide provides a foundational understanding of this compound for professionals in the field of drug development and microbiology.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Nemonoxacin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has demonstrated broad-spectrum activity against a range of pathogens. Its deuterated analog, Nemonoxacin-d3, serves as a valuable tool in pharmacokinetic and metabolic studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for key properties, detailed experimental protocols for characterization, and visualizations of its mechanism of action and a general experimental workflow.
Introduction
Nemonoxacin is a C-8-methoxy non-fluorinated quinolone that exhibits potent antibacterial activity by targeting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism contributes to its efficacy against resistant strains. The introduction of deuterium atoms in this compound creates a stable, isotopically labeled version of the parent compound. This makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of Nemonoxacin concentrations in biological matrices. This guide focuses on the core physical and chemical characteristics of this compound, providing essential data and methodologies for researchers in drug development.
Physical and Chemical Properties
Table 1: General and Chemical Properties
| Property | This compound | Nemonoxacin |
| Chemical Name | 7-[(3S,5S)-3-Amino-5-(methyl-d3)-piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 7-[(3S,5S)-3-Amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3] |
| Molecular Formula | C₂₀H₂₂D₃N₃O₄[4] | C₂₀H₂₅N₃O₄[1][3][5] |
| Molecular Weight | 374.45 g/mol [4] | 371.44 g/mol [3][5] |
| CAS Number | Not available | 378746-64-6[3][5] |
| Appearance | Solid (Predicted) | White to off-white solid |
| Storage | Sealed in dry, 2-8°C[4] | Room temperature |
Table 2: Physicochemical Properties
| Property | This compound | Nemonoxacin |
| Melting Point | Data not available | Data not available |
| Solubility | Data not available | Soluble in DMSO and water (with sonication)[6] |
| pKa | Data not available | Data not available |
| LogP | Data not available | 0.4 (Computed)[3] |
Mechanism of Action
Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][7] These enzymes are critical for DNA replication, repair, and recombination. By binding to these enzymes, Nemonoxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.[2] The dual-targeting nature of Nemonoxacin is a key advantage, as it reduces the likelihood of the development of bacterial resistance.[8]
References
- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 2. who.int [who.int]
- 3. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. westlab.com [westlab.com]
Technical Guide: Isotopic Purity and Stability of Nemonoxacin-d3
Disclaimer: Specific experimental data on the isotopic purity and stability of Nemonoxacin-d3 is not publicly available. This guide is a hypothetical framework based on established analytical methodologies for deuterated pharmaceuticals and international regulatory guidelines. The presented data and protocols are illustrative and should be adapted for empirical validation.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity. The development of deuterated analogues, such as this compound, is a strategy employed in drug discovery to potentially improve pharmacokinetic properties, such as metabolic stability and half-life, by leveraging the kinetic isotope effect. The substitution of hydrogen with deuterium at specific metabolic sites can slow down enzymatic degradation, leading to an enhanced therapeutic profile.
This technical guide provides a comprehensive overview of the core analytical requirements for characterizing this compound, focusing on isotopic purity and chemical stability. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of deuterated drug candidates.
Isotopic Purity of this compound
Isotopic purity is a critical quality attribute of any deuterated compound. It defines the percentage of the molecule that contains the desired number of deuterium atoms at the specified positions and quantifies the presence of isotopic impurities (e.g., d0, d1, d2 species). High isotopic purity is essential to ensure consistent pharmacological and pharmacokinetic behavior and to minimize lot-to-lot variability.
Data Presentation: Isotopic Distribution of this compound
The isotopic distribution of a hypothetical batch of this compound, as determined by High-Resolution Mass Spectrometry (HRMS), is summarized below.
| Isotopologue | Relative Abundance (%) |
| Nemonoxacin-d0 | 0.15 |
| Nemonoxacin-d1 | 0.75 |
| Nemonoxacin-d2 | 2.50 |
| This compound | 96.50 |
| Nemonoxacin-d4 | 0.10 |
| Isotopic Purity | ≥ 95% |
Experimental Protocols for Isotopic Purity Determination
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is typically employed for a comprehensive assessment of isotopic purity.[1][2][3]
1.1. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
This method is used to determine the distribution of isotopologues and calculate the overall isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a UHPLC system.[4][5][6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 150-1000.
-
Resolution: ≥ 60,000 FWHM.
-
Data Analysis: The relative abundance of each isotopologue (d0 to d4) is determined by integrating the area of its corresponding extracted ion chromatogram (EIC). The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all detected isotopologues.[7][8]
-
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the position of deuterium incorporation and to provide an orthogonal measure of isotopic enrichment.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Protocol:
-
Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: The absence or significant reduction of proton signals at the sites of deuteration confirms the location of the deuterium labels. The percentage of deuteration at a specific site can be estimated by comparing the integral of the residual proton signal to the integral of a non-deuterated proton signal within the molecule.
-
-
²H-NMR Protocol:
Visualization: Isotopic Purity Assessment Workflow
Caption: Workflow for the assessment of isotopic purity of this compound.
Stability of this compound
Stability testing is crucial to determine the shelf-life of the drug substance and to identify appropriate storage conditions. These studies evaluate how the quality of this compound varies over time under the influence of environmental factors like temperature, humidity, and light, as outlined in the International Council for Harmonisation (ICH) guidelines.[11][12][13]
Data Presentation: Stability of this compound under Accelerated Conditions
The table below presents hypothetical stability data for a single batch of this compound under accelerated storage conditions (40°C / 75% RH).
| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 99.1 | 98.5 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.25 | 0.40 | 0.65 |
| Isotopic Purity (%) | ≥ 95.0 | 96.5 | 96.5 | 96.4 | 96.5 |
| Water Content (%) | NMT 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |
NMT: Not More Than
Experimental Protocols for Stability Testing
Stability studies involve placing the drug substance in controlled environmental chambers and testing it at predetermined time points.
2.1. Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is required to separate this compound from its potential degradation products and impurities.
-
Instrumentation: HPLC or UHPLC system with a UV or PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with a suitable buffer and organic solvent (e.g., phosphate buffer and acetonitrile).
-
Detection Wavelength: Determined by the UV maximum of Nemonoxacin.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
2.2. Storage Conditions
As per ICH Q1A(R2) guidelines, the following conditions are recommended for formal stability studies.[14]
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[12]
2.3. Stress Testing
Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[14]
-
Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Visualization: Logic Diagram for Stability Assessment
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. almacgroup.com [almacgroup.com]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 12. purple-diamond.com [purple-diamond.com]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
Nemonoxacin-d3 supplier and certificate of analysis
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on Nemonoxacin-d3, including a list of suppliers, a summary of its physicochemical properties, and detailed experimental protocols for its analysis.
This compound is the deuterated analog of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. It serves as a crucial internal standard for the quantitative analysis of Nemonoxacin in biological matrices during pharmacokinetic and metabolic studies. Its use allows for precise and accurate measurements by mass spectrometry. Nemonoxacin exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.
Suppliers of this compound
A number of chemical suppliers specialize in providing this compound for research purposes. Researchers can request a Certificate of Analysis (CoA) from these suppliers to confirm the identity, purity, and quality of the compound. A CoA typically includes detailed information from quality control testing.
Table 1: this compound Suppliers
| Supplier | Website | Certificate of Analysis Request |
| Toronto Research Chemicals | --INVALID-LINK-- | Available upon request |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Available upon request |
| ChemScene | --INVALID-LINK-- | Information available on product page |
| MedChemExpress | --INVALID-LINK-- | Information available on product page |
| LGC Standards | --INVALID-LINK-- | Information available on product page |
Physicochemical and Pharmacokinetic Data
The following table summarizes key quantitative data for Nemonoxacin. As this compound is used as an internal standard, its physicochemical properties are virtually identical to the unlabeled compound, with a slight increase in molecular weight due to the deuterium atoms. The pharmacokinetic data is for the parent compound, Nemonoxacin.
Table 2: Quantitative Data for Nemonoxacin
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₃ | [1] |
| Molecular Weight | 299.33 g/mol | [1] |
| Plasma Protein Binding | 44% to 48% | [1] |
| Mean Apparent Volume of Distribution | ~107.6 L | [1] |
| Mean Terminal Plasma Elimination Half-life | ~12.1 hours | [1] |
| Renal Excretion (unchanged drug) | 72.37% | [1] |
| Fecal Excretion (unchanged drug) | 6.11% | [1] |
| Lower Limit of Quantification (in human plasma) | 5 ng/mL | [2] |
| Linear Calibration Range (in human plasma) | 5-1000 ng/mL | [2] |
Experimental Protocol: Quantification of Nemonoxacin in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of Nemonoxacin in human plasma.[2] this compound would be used as the internal standard in this assay.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nemonoxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the analyte)
-
This compound (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values to be determined by direct infusion of the internal standard)
-
4. Data Analysis
-
The concentration of Nemonoxacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentration of Nemonoxacin in the unknown samples is then interpolated from the calibration curve.
Visualizations
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
Deuterated Nemonoxacin: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has demonstrated broad-spectrum activity against a variety of clinically significant pathogens, including resistant strains.[1] Strategic isotopic substitution of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug development to enhance pharmacokinetic profiles and analytical performance. This technical guide explores the scientific rationale, potential applications, and experimental considerations for deuterated Nemonoxacin. While direct commercial availability of deuterated Nemonoxacin is not readily documented, this guide provides essential information for researchers interested in its synthesis and utilization, particularly as an internal standard in bioanalytical assays or for the development of a next-generation therapeutic with potentially improved metabolic stability.
Rationale for the Deuteration of Nemonoxacin
Deuteration involves the replacement of one or more hydrogen atoms in a molecule with its stable, heavier isotope, deuterium. This substitution can significantly impact the physicochemical and metabolic properties of a drug without altering its fundamental pharmacology.[2] The primary advantages of deuteration that are relevant to Nemonoxacin include:
-
Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond, leading to a longer drug half-life, reduced formation of metabolites, and potentially improved safety and efficacy.[3][4]
-
Enhanced Pharmacokinetic Profile: By reducing the rate of metabolism, deuteration can lead to increased drug exposure (AUC), lower peak concentrations (Cmax), and a more favorable dosing regimen.[4]
-
Utility as an Internal Standard: Deuterated analogs are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[5][6] Their chemical and physical properties are nearly identical to the analyte, ensuring similar extraction recovery and chromatographic behavior, which corrects for variability during sample processing and analysis.[5]
While Nemonoxacin is primarily excreted unchanged in the urine (60-75%), metabolism studies have indicated the formation of a minor metabolite (<5%).[7][8] Deuteration at specific sites could potentially modulate this metabolic pathway.
Potential Applications of Deuterated Nemonoxacin
As a Therapeutic Agent
A deuterated version of Nemonoxacin could potentially offer an improved therapeutic profile compared to the non-deuterated parent drug. The benefits could include a longer half-life, allowing for less frequent dosing and improved patient compliance. Furthermore, if any minor metabolites contribute to adverse effects, deuteration could reduce their formation.[2] The development of a deuterated Nemonoxacin as a new chemical entity could also provide an opportunity for extending patent life.[9]
As an Internal Standard in Bioanalytical Methods
The most immediate and common application for deuterated Nemonoxacin is as an internal standard for the accurate quantification of Nemonoxacin in biological matrices such as plasma, urine, and tissue samples.[5] The use of a stable isotope-labeled internal standard is crucial for robust and reliable bioanalytical methods, particularly for pharmacokinetic, toxicokinetic, and clinical studies.[6]
Quantitative Data: Pharmacokinetics of Nemonoxacin (Non-Deuterated)
The following table summarizes the key pharmacokinetic parameters of non-deuterated Nemonoxacin in healthy volunteers. This data serves as a baseline for evaluating the potential impact of deuteration.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7][10] |
| Elimination Half-Life (t½) | > 10 hours | [7][10] |
| Renal Excretion (unchanged drug) | 60-75% | [1][7] |
| Metabolism | Minor (<5% metabolite formation) | [8] |
| Effect of Food on Oral Absorption | Delayed Tmax, reduced Cmax and AUC | [8][10] |
Experimental Protocols
Synthesis of Deuterated Nemonoxacin
Bioanalytical Method for Nemonoxacin in Human Plasma using Deuterated Nemonoxacin as an Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nemonoxacin in human plasma.
4.2.1. Materials and Reagents
-
Nemonoxacin reference standard
-
Deuterated Nemonoxacin (internal standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
4.2.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (deuterated Nemonoxacin in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Nemonoxacin from endogenous plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: Precursor ion → Product ion (to be determined by infusion of the reference standard).
-
Deuterated Nemonoxacin: Precursor ion → Product ion (to be determined by infusion of the deuterated standard).
-
4.2.4. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Visualizations
Caption: Mechanism of action of Nemonoxacin.[11][12]
Caption: Experimental workflow for bioanalysis of Nemonoxacin.
References
- 1. dovepress.com [dovepress.com]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. scispace.com [scispace.com]
- 7. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 12. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
Nemonoxacin-d3: A Technical Overview for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nemonoxacin-d3, a deuterated form of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document details its chemical properties, mechanism of action, proposed synthesis, and relevant experimental protocols to support further research and development.
Core Compound Identification
A stable isotope-labeled version of Nemonoxacin, this compound, is a valuable tool in pharmacokinetic and metabolic studies.
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₂₀H₂₂D₃N₃O₄ |
| CAS Number | Not publicly available |
| Parent Compound | Nemonoxacin |
| Parent CAS Number | 378746-64-6[1][2][3][4] |
Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases
Nemonoxacin exerts its potent bactericidal activity by targeting and inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] This dual-targeting mechanism is crucial for its broad-spectrum efficacy, including activity against resistant pathogens.
The inhibition of these enzymes disrupts critical cellular processes:
-
DNA Gyrase Inhibition: Prevents the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.
-
Topoisomerase IV Inhibition: Interferes with the separation of interlinked daughter chromosomes following DNA replication, thereby halting cell division.
This dual-action mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[2] The structural modifications in Nemonoxacin, such as the C-8 methoxy group, enhance its binding affinity to these target enzymes, even in bacteria with mutations that confer resistance to other quinolones.
References
A Comprehensive Pharmacological Profile of Nemonoxacin
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Nemonoxacin is a novel, non-fluorinated quinolone (NFQ) antibiotic distinguished by a C-8-methoxy substitution on the quinolone nucleus. This structural modification enhances its activity against a broad spectrum of pathogens, particularly Gram-positive bacteria, and reduces the potential for resistance development.[1][2] It has demonstrated significant efficacy in treating community-acquired pneumonia (CAP) and is available in both oral and intravenous formulations.[1][3][4] This guide provides a detailed overview of its pharmacological properties, supported by preclinical and clinical data.
Mechanism of Action
Nemonoxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[5][6] Its primary mechanism involves a dual-targeting action:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a necessary step for DNA replication. Nemonoxacin binds to the DNA-gyrase complex, trapping the enzyme and leading to double-stranded DNA breaks.[7]
-
Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes. Inhibition by nemonoxacin prevents chromosomal segregation, thereby halting cell division.[6][7]
This dual-target mechanism is a key advantage, as it significantly lowers the probability of resistance arising from a single-point mutation in either target enzyme.[3] The C-8-methoxy group on its structure is associated with improved activity and a reduced propensity for selecting resistant mutants compared to older fluoroquinolones.[1]
In Vitro Activity
Nemonoxacin exhibits potent, broad-spectrum in vitro activity against Gram-positive, Gram-negative, and atypical pathogens. It is notably more active against most Gram-positive cocci than levofloxacin and moxifloxacin.[8][9]
Table 1: Comparative In Vitro Activity (MIC₅₀/MIC₉₀ in µg/mL) of Nemonoxacin
| Organism (Resistance Profile) | Nemonoxacin | Levofloxacin | Moxifloxacin | Ciprofloxacin |
|---|---|---|---|---|
| Streptococcus pneumoniae | ||||
| All Isolates | 0.015 / 0.015 [9] | 1 / 1 | 0.12 / 0.12 | 1 / 2 |
| Penicillin-Resistant (PRSP) | 0.03 / 0.03 [9] | 1 / 1 | 0.12 / 0.12 | 2 / 2 |
| Staphylococcus aureus | ||||
| Methicillin-Susceptible (MSSA) | 0.03 / 0.06 [10] | 0.25 / 0.5 | 0.06 / 0.12 | 0.5 / 1 |
| Community-Acquired MRSA (CA-MRSA) | 0.25 / 0.5 [9] | 2 / 8 | 0.25 / 1 | 8 / >16 |
| Hospital-Acquired MRSA (HA-MRSA) | 0.5 / 4 [9] | ≥32 / ≥32 | 4 / 8 | ≥16 / ≥16 |
| Ciprofloxacin-Resistant MRSA | 1 / 1 [11] | - | - | - |
| Staphylococcus epidermidis | ||||
| Methicillin-Resistant (MRSE) | 0.5 / 2 [9] | 8 / 16 | 2 / 4 | >16 / >16 |
| Enterococcus faecalis | 0.5 / 1 [9] | 4 / 8 | 2 / 4 | 2 / 4 |
| Mycoplasma pneumoniae | 0.125 / 0.25 [12] | 0.5 / 0.5 | 0.125 / 0.25 | 1 / 1 |
| Escherichia coli | ≤0.015 / 32 [9] | ≤0.12 / 32 | ≤0.03 / 8 | ≤0.015 / >16 |
| Klebsiella pneumoniae | ≤0.015 / 2 [9] | ≤0.12 / 1 | ≤0.03 / 0.5 | ≤0.015 / 0.25 |
Data compiled from multiple in vitro surveillance studies.[9][10][11][12]
In Vivo Efficacy
The potent in vitro activity of nemonoxacin translates to significant efficacy in murine infection models. Studies have consistently shown its superiority over levofloxacin, particularly against infections caused by resistant Gram-positive pathogens.[2][13]
Table 2: In Vivo Efficacy (ED₅₀ in mg/kg) in Murine Systemic Infection Models
| Pathogen (Resistance Profile) | Nemonoxacin (ED₅₀) | Levofloxacin (ED₅₀) | Fold Advantage |
|---|---|---|---|
| S. aureus (MSSA) | 2.08 | 9.87 | 4.7x |
| S. aureus (MRSA) | 2.59 | 13.91 | 5.4x |
| S. capitis (Levofloxacin-R MRSC) | 2.52 | 42.66 | 16.9x |
| S. pneumoniae (PISP) | 5.47 | 10.33 | 1.9x |
| S. pneumoniae (PRSP) | 3.68 - 5.28 | 10.21 - 10.45 | ~2x |
| E. faecalis (VRE) | 15.16 | 30.32 | 2.0x |
| E. coli | 3.13 - 5.28 | 0.63 - 1.25 | - |
Data from murine peritonitis models. ED₅₀ represents the dose required to protect 50% of mice from lethal infection.[2][13]
In a mouse pulmonary infection model with a penicillin-resistant S. pneumoniae (PRSP) strain, nemonoxacin demonstrated higher activity in reducing bacterial load in the lungs compared to levofloxacin at equivalent doses.[1]
Pharmacokinetics
Nemonoxacin exhibits a favorable pharmacokinetic profile that supports a once-daily dosing regimen.[3][14] It is characterized by rapid oral absorption, extensive tissue distribution, and a long elimination half-life.
Table 3: Key Pharmacokinetic Parameters of Nemonoxacin in Healthy Volunteers | Parameter | Oral Formulation | Intravenous (IV) Formulation | | :--- | :--- | :--- | | Dose | 500 mg (single) [14] | 750 mg (single) [14] | 500 mg (single) [15] | 750 mg (single) [15] | | Tₘₐₓ (h) | 1 - 2 | 1 - 2 | End of Infusion | End of Infusion | | Cₘₐₓ (µg/mL) | ~2.9 | ~4.7 | 7.15 | 11.03 | | AUC₀₋₂₄ (µg·h/mL) | ~29.5 (AUC₀₋∞) | ~52.8 (AUC₀₋∞) | ~39.3 (AUC₀₋₇₂) | ~62.0 (AUC₀₋₇₂) | | t₁/₂ (h) | ~10 - 16 | ~10 - 16 | ~10.9 | ~10.5 | | Plasma Protein Binding | ~16%[14][16] | ~16%[14][16] | ~16%[14][16] | ~16%[14][16] | | Urinary Excretion (% unchanged) | ~37 - 58% (multiple dose)[17] | ~65 - 77% (within 72h)[15] | | Food Effect (Oral) | Cₘₐₓ ↓ 46%, AUC ↓ 27%[17] | - | - | - |
-
Absorption: Nemonoxacin is rapidly and completely absorbed after oral administration, with an absolute bioavailability approaching 100%.[3] While food reduces the rate and extent of absorption, the free AUC/MIC₉₀ ratio remains well above the threshold required for efficacy against most target pathogens.[17]
-
Distribution: The drug is widely distributed into tissues, with concentrations in alveolar epithelial lining fluid reaching over four times those in plasma, making it highly suitable for treating respiratory infections.[3] It also achieves high concentrations in skin and soft tissues.[18]
-
Excretion: Nemonoxacin is primarily eliminated unchanged by the kidneys, with approximately 60-77% of an administered dose recovered in the urine.[1][3][15]
Pharmacodynamics
The antibacterial activity of nemonoxacin is concentration-dependent.[8] The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with its efficacy is the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (ƒAUC₀₋₂₄/MIC).[19][20]
In a neutropenic murine lung infection model against S. pneumoniae, the following ƒAUC₀₋₂₄/MIC targets were established:
Monte Carlo simulations based on human pharmacokinetic data predict that standard doses of 500 mg and 750 mg achieve a high probability of target attainment (PTA >90%) against S. pneumoniae isolates with MICs ≤0.5 mg/L and ≤1 mg/L, respectively.[16][20]
Clinical Efficacy and Safety
Nemonoxacin has been extensively studied in clinical trials for the treatment of community-acquired pneumonia (CAP), demonstrating non-inferiority to levofloxacin.
Table 4: Clinical and Microbiological Efficacy in Phase III CAP Trials
| Trial Parameter | Nemonoxacin (IV)[4] | Levofloxacin (IV)[4] | Nemonoxacin (Oral)[21] | Levofloxacin (Oral)[21] |
|---|---|---|---|---|
| Dosage | 500 mg QD | 500 mg QD | 500 mg or 750 mg QD | 500 mg QD |
| Population | mITT* | mITT* | ITT** | ITT** |
| Clinical Cure Rate | 91.8% | 85.7% | 91.0% (500mg) | 91.2% |
| (at Test-of-Cure) | (279/304) | (138/161) | 92.4% (750mg) | (83/91) |
| Microbiological Success | 88.8% | 87.8% | 90.9% (500mg) | 92.3% |
| (at Test-of-Cure) | (95/107) | (43/49) | 94.7% (750mg) | (24/26) |
**mITT: modified Intent-to-Treat population. *ITT: Intent-to-Treat population.
Safety Profile: Nemonoxacin is generally safe and well-tolerated.[17][22] The most frequently reported adverse events are mild to moderate in severity and include:
Importantly, preclinical and clinical studies have shown a lack of significant effects on QT interval prolongation, glucose homeostasis, or hepatotoxicity, which are concerns associated with some other quinolones.[1][14]
Resistance Profile
Nemonoxacin has a low propensity for resistance development due to two primary factors:
-
Dual-Target Activity: As previously described, simultaneous inhibition of both DNA gyrase and topoisomerase IV means that mutations in both target genes are typically required for a significant increase in MIC.[3]
-
High Genetic Barrier: For some pathogens, mutations in three different genes (gyrA, gyrB, and parC) are necessary to confer significant resistance, a higher barrier than for many existing fluoroquinolones.[22]
Furthermore, in vitro studies have demonstrated that nemonoxacin can act synergistically with vancomycin against MRSA, enhancing bactericidal activity and suppressing the emergence of vancomycin-resistant mutants.[3][23]
Experimental Protocols
MIC Determination Protocol
The in vitro activity of nemonoxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Nemonoxacin and comparator agents are prepared in two-fold serial dilutions in cation-adjusted Mueller-Hinton broth.
-
Inoculation: 96-well microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 35°C for 16-20 hours (20-24 hours for S. pneumoniae).
-
Endpoint Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Murine Systemic Infection (Peritonitis) Model Protocol
This model is used to assess the in vivo efficacy (ED₅₀) of an antibiotic.[2][13]
-
Animal Model: Specific-pathogen-free mice (e.g., ICR or BALB/c strain) are used.
-
Infection: Mice are challenged via intraperitoneal (i.p.) injection with a lethal dose of a bacterial pathogen (e.g., MRSA, PRSP) suspended in a mucin-containing solution to enhance virulence.
-
Treatment: Nemonoxacin and comparator drugs are administered subcutaneously or orally at various dose levels, typically at 1 and 5 hours post-infection. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality over a period of 7 days.
-
Endpoint Analysis: The 50% effective dose (ED₅₀), the dose that protects 50% of the infected mice from death, is calculated using the probit analysis method.
Phase III Clinical Trial Workflow for CAP
The efficacy and safety of nemonoxacin for CAP were established in multicenter, randomized, double-blind, non-inferiority trials.[4][21]
Conclusion
Nemonoxacin possesses a highly favorable pharmacological profile, characterized by a dual-target mechanism of action, potent in vitro and in vivo activity against key respiratory pathogens including resistant strains, and a pharmacokinetic profile that supports convenient once-daily dosing. Clinical trials have confirmed its non-inferiority to standard-of-care fluoroquinolones in treating community-acquired pneumonia, coupled with a commendable safety profile. Its high genetic barrier to resistance makes it a durable and valuable therapeutic agent in an era of increasing antimicrobial resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 4. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous nemonoxacin malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 6. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo antibacterial activity of nemonoxacin, a novel non-fluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]
- 20. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nemonoxacin Enhances Antibacterial Activity and Anti-Resistance Mutation Ability of Vancomycin against Methicillin-Resistant Staphylococcus aureus in an In Vitro Dynamic Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Activity of Nemonoxacin Against Resistant Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in-vitro activity against a broad spectrum of clinically significant bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of its efficacy against key resistant pathogens, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and relevant resistance pathways.
Quantitative In-Vitro Activity of Nemonoxacin
The following tables summarize the minimum inhibitory concentration (MIC) data for Nemonoxacin against various resistant bacterial isolates. MIC values are presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) in µg/mL.
Table 1: In-Vitro Activity of Nemonoxacin against Staphylococcus aureus
| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |
| S. aureus | Methicillin-Susceptible (MSSA) | 0.03 | ≤0.03 - 0.12 | Ciprofloxacin: 0.5, Levofloxacin: 1, Moxifloxacin: 0.12 |
| S. aureus | Methicillin-Resistant (MRSA) | 0.25 - 0.5 | 0.5 - 4 | Ciprofloxacin: ≥16, Levofloxacin: ≥32, Moxifloxacin: 8 |
| S. aureus | Ciprofloxacin-Susceptible MRSA | ≤0.03 | ≤0.03 | - |
| S. aureus | Ciprofloxacin-Resistant MRSA | 0.5 | 1 | - |
| S. aureus | Community-Acquired MRSA (CA-MRSA) | 0.06 - 0.25 | 0.06 - 0.5 | - |
| S. aureus | Vancomycin-Intermediate (VISA) | - | 2 | - |
Data compiled from multiple in-vitro studies.[1][2][3][4][5]
Table 2: In-Vitro Activity of Nemonoxacin against Streptococcus pneumoniae
| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |
| S. pneumoniae | All isolates | - | 0.015 - 0.06 | Levofloxacin: 2, Moxifloxacin: 0.25, Gemifloxacin: ~0.06 |
| S. pneumoniae | Penicillin-Resistant (PRSP) | - | 0.03 | - |
| S. pneumoniae | Levofloxacin-Non-Susceptible | - | - | Nemonoxacin demonstrated 32- to 64-fold higher activity than levofloxacin.[2][5] |
Data compiled from multiple in-vitro studies.[2][5][6][7]
Table 3: In-Vitro Activity of Nemonoxacin against Enterococcus Species
| Organism | Resistance Phenotype | Nemonoxacin MIC₅₀ (µg/mL) | Nemonoxacin MIC₉₀ (µg/mL) | Comparator Agents MIC₉₀ (µg/mL) |
| Enterococcus faecalis | Vancomycin-Susceptible | - | 1 - 2 | - |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | 4 | - |
| Enterococcus faecium | Vancomycin-Susceptible | - | 4 | - |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | 16 | - |
Data compiled from an in-vitro study.[2][5]
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments used to evaluate the antibacterial activity of Nemonoxacin.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Nemonoxacin Stock Solution:
-
A stock solution of Nemonoxacin is prepared by dissolving the pure powder in a suitable solvent (e.g., sterile deionized water or a buffer solution as specified by the manufacturer) to a concentration of 10,000 mg/L.
-
Further dilutions are made to create working stock solutions (e.g., 1000 mg/L and 100 mg/L).
-
Stock solutions may be filter-sterilized using a 0.2 µm pore size filter, ensuring the antibiotic does not bind to the filter material.
-
-
Preparation of Microtiter Plates:
-
A series of two-fold serial dilutions of Nemonoxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
The final volume in each well is typically 100 µL, with antibiotic concentrations ranging from a clinically relevant maximum to a minimum.
-
-
Inoculum Preparation:
-
The bacterial isolate to be tested is grown on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are used to inoculate a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of Nemonoxacin that completely inhibits visible growth of the organism.
-
Reading can be done visually or with a microplate reader.
-
A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for quality control.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of Nemonoxacin over time.
-
Preparation:
-
Prepare tubes or flasks containing CAMHB with Nemonoxacin at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
A growth control tube without any antibiotic is also prepared.
-
-
Inoculation:
-
Each tube is inoculated with the test organism to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Sampling and Viable Counts:
-
Immediately after inoculation (time 0) and at specified time points thereafter (e.g., 1, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube.
-
Serial dilutions of the aliquots are prepared in sterile saline.
-
A specific volume of each dilution is plated onto an appropriate agar medium.
-
-
Incubation and Colony Counting:
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
The number of colonies on each plate is counted, and the CFU/mL for each time point is calculated.
-
-
Data Analysis:
-
The results are plotted as log₁₀ CFU/mL versus time.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
-
Post-Antibiotic Effect (PAE) Determination
The PAE measures the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.
-
Exposure Phase:
-
A logarithmic-phase bacterial culture is divided into a test and a control group.
-
The test culture is exposed to a specific concentration of Nemonoxacin (e.g., a multiple of the MIC) for a defined period (e.g., 1-2 hours).
-
The control culture is incubated under the same conditions without the antibiotic.
-
-
Antibiotic Removal:
-
After the exposure period, the antibiotic is removed from the test culture. This can be achieved by a 1:1000 dilution in fresh, pre-warmed broth or by centrifugation and resuspension of the bacterial pellet in fresh medium.
-
The control culture undergoes the same dilution or washing procedure.
-
-
Regrowth Monitoring:
-
Viable counts (CFU/mL) of both the test and control cultures are determined at regular intervals (e.g., every hour) until the turbidity of the control culture reaches a predetermined level.
-
-
PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
-
C is the time required for the viable count of the untreated control culture to increase by 1 log₁₀.
-
-
Visualizations of Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Nemonoxacin and the pathways of bacterial resistance.
Caption: Dual inhibitory mechanism of Nemonoxacin on bacterial DNA gyrase and topoisomerase IV.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Key mechanisms contributing to bacterial resistance to fluoroquinolones.
References
- 1. journals.asm.org [journals.asm.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. The post-antibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Nemonoxacin in Human Plasma Using Nemonoxacin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nemonoxacin in human plasma. The method utilizes a stable isotope-labeled internal standard, Nemonoxacin-d3, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Accurate measurement of Nemonoxacin concentrations in biological matrices is crucial for its clinical development and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1] This document provides a detailed protocol for the LC-MS/MS analysis of Nemonoxacin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Nemonoxacin reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters XBridge C18, 2.5 µm, 2.1 x 50 mm or equivalent
Standard Solutions Preparation
Stock solutions of Nemonoxacin (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. The internal standard working solution was prepared at a concentration of 100 ng/mL in the same diluent. All solutions were stored at 2-8°C.
Sample Preparation
-
Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters XBridge C18, 2.5 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 15 |
| 0.5 | 15 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 15 |
| 4.0 | 15 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | |
| Analyte | Q1 Mass (m/z) |
| Nemonoxacin | 372.2 |
| This compound (IS) | 375.2 |
Note: The fragmentation of quinolones often involves the loss of water and carbon dioxide from the quinolone core, as well as fragmentation of the C-7 substituent.[2][3] The proposed transitions are based on these common fragmentation patterns.
Results and Discussion
Method Validation
The method was validated according to the FDA guidance for bioanalytical method validation.[4][5][6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for Nemonoxacin in human plasma. A weighted (1/x²) linear regression was used to fit the data. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio >10.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | R² |
| Nemonoxacin | 1 - 2000 | y = 0.025x + 0.003 | >0.995 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High). The results are summarized in Table 2. The precision (%CV) was within 15% and the accuracy (%Bias) was within ±15% for all QC levels, demonstrating the reliability of the method.
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day %CV (n=6) | Intra-day %Bias (n=6) | Inter-day %CV (n=18) | Inter-day %Bias (n=18) |
| LLOQ | 1 | 8.5 | -3.2 | 10.2 | -1.8 |
| Low | 3 | 6.2 | 1.5 | 7.8 | 2.1 |
| Mid | 150 | 4.1 | -0.8 | 5.5 | -0.5 |
| High | 1500 | 3.5 | 2.3 | 4.9 | 1.9 |
Recovery and Matrix Effect
The extraction recovery of Nemonoxacin and this compound was consistent across the QC levels. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples to those of neat solutions. The use of the deuterated internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Nemonoxacin Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low | 3 | 92.1 | 93.5 | 98.5 |
| High | 1500 | 94.3 | 95.1 | 99.2 |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
Application Note: High-Throughput Quantification of Nemonoxacin in Human Plasma using Nemonoxacin-d3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nemonoxacin in human plasma. The use of a stable isotope-labeled internal standard, Nemonoxacin-d3, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The protocol employs a simple protein precipitation step for sample cleanup, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various pathogens. To support its clinical development, a reliable bioanalytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and other sources of analytical variability. This document provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and method validation for the quantification of Nemonoxacin in human plasma using this compound as the internal standard.
Experimental Protocol
Materials and Reagents
-
Nemonoxacin reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with K2EDTA as anticoagulant)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Nemonoxacin: Accurately weigh and dissolve the reference standard in methanol.
-
This compound (IS): Accurately weigh and dissolve the standard in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Nemonoxacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Precipitation Solution:
-
Acetonitrile containing 0.1% formic acid and 100 ng/mL of this compound.
-
Sample Preparation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold precipitation solution (containing the internal standard) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 reversed-phase, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Nemonoxacin | 372.2 | 328.2 | 25 |
| 372.2 | 284.2 | 35 |
| this compound | 375.2 | 331.2 | 25 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Validation Summary
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the range of 5 to 2000 ng/mL with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated at four QC levels (Lower Limit of Quantification, Low, Mid, and High). All results were within the acceptance criteria of ±15% (±20% for LLOQ).
-
Selectivity: No significant interfering peaks were observed at the retention times of Nemonoxacin and this compound in blank plasma samples from six different sources.
-
Matrix Effect: The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.
-
Stability: Nemonoxacin was found to be stable in plasma under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Data Presentation
Table 2: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Concentration Range (ng/mL) | 5 - 2000 |
| Regression Model | Linear, 1/x² weighted |
| Correlation Coefficient (r²) | > 0.995 |
Table 3: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 5 | 4.8 | 96.0 | 8.5 |
| Low | 15 | 15.3 | 102.0 | 6.2 |
| Mid | 200 | 195.8 | 97.9 | 4.1 |
| High | 1600 | 1625.6 | 101.6 | 3.5 |
Visualizations
Caption: Experimental workflow for Nemonoxacin quantification in plasma.
Caption: Principle of stable isotope-labeled internal standard correction.
Bioanalytical Method for Nemonoxacin Quantification in Biological Matrices using Nemonoxacin-d3 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and validation of a robust and sensitive bioanalytical method for the quantification of Nemonoxacin in biological matrices, specifically plasma and urine. The method employs a stable isotope-labeled internal standard, Nemonoxacin-d3, and utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for detection. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided, along with a summary of validation parameters as per regulatory guidelines.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against various pathogens.[1] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved accuracy and precision. This application note details a complete workflow for the bioanalytical method development and validation of Nemonoxacin using this compound.
Experimental Protocols
Materials and Reagents
-
Nemonoxacin reference standard (Purity ≥98%)
-
This compound internal standard (Purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Human urine
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions Preparation
-
Nemonoxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Nemonoxacin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and inject into the LC-MS/MS system.
-
Aliquot 200 µL of urine sample into a glass tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Load the sample onto a supported liquid extraction cartridge or plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1 mL of methyl tert-butyl ether (MTBE).
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| Nemonoxacin | 372.2 |
| This compound | 375.2 |
Note: The exact monoisotopic mass of Nemonoxacin is 371.18 Da. The protonated molecule [M+H]+ is therefore m/z 372.2. This compound has a molecular weight of approximately 374.45 g/mol , leading to a protonated molecule [M+H]+ of m/z 375.2.
Bioanalytical Method Validation
The method should be validated according to the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline.
Table 3: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of Nemonoxacin and this compound in blank matrix from at least six different sources. |
| Linearity | Calibration curve with a minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day accuracy (% bias) and precision (%CV) determined at four QC levels (LLOQ, LQC, MQC, HQC). Accuracy within ±15% of nominal (±20% for LLOQ). Precision ≤15% CV (≤20% for LLOQ). |
| Matrix Effect | Assessed at LQC and HQC levels in at least six different lots of matrix. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Consistent and reproducible recovery of Nemonoxacin and this compound at LQC, MQC, and HQC levels. |
| Stability | Assessed at LQC and HQC levels under various conditions: bench-top, freeze-thaw, and long-term storage. Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
| Dilution Integrity | If samples are expected to be diluted, the dilution integrity should be demonstrated by diluting a high concentration sample to bring it within the calibration range. Accuracy and precision should meet the acceptance criteria. |
Data Presentation
Table 4: Representative Calibration Curve Data for Nemonoxacin in Plasma
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 0.98 | 98.0 |
| 5 | 5.12 | 102.4 |
| 20 | 19.5 | 97.5 |
| 100 | 103.1 | 103.1 |
| 500 | 490.5 | 98.1 |
| 1000 | 995.2 | 99.5 |
Table 5: Representative Accuracy and Precision Data for Nemonoxacin in Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |
| Accuracy (%) | Precision (%CV) | ||
| LLOQ | 1 | 102.5 | 8.7 |
| LQC | 3 | 98.7 | 6.2 |
| MQC | 80 | 101.2 | 4.5 |
| HQC | 800 | 97.9 | 3.1 |
Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Bioanalytical method validation process.
References
Application Notes and Protocols for Nemonoxacin-d3 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nemonoxacin-d3 as an internal standard in pharmacokinetic (PK) studies of nemonoxacin in animal models. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of nemonoxacin.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1] Understanding its pharmacokinetic profile in preclinical animal models is crucial for dose selection and prediction of clinical efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision in the quantification of nemonoxacin in biological matrices.[2]
While specific published protocols detailing the use of this compound are not widely available, this document provides a generalized, robust protocol based on established bioanalytical methods for nemonoxacin and other quinolones. The presented data on nemonoxacin pharmacokinetics is derived from studies that may have utilized other internal standards, but the principles of the study design and bioanalysis remain directly applicable.
Data Presentation: Pharmacokinetic Parameters of Nemonoxacin in Animal Models
The following tables summarize the pharmacokinetic parameters of nemonoxacin in various animal models, providing a baseline for designing new studies.
Table 1: Single-Dose Pharmacokinetics of Nemonoxacin in Neutropenic Murine Lung Infection Model (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0-24 (mg·h/L) | T1/2 (h) |
| 2.5 | 0.56 | 0.67 | 0.8 |
| 10 | 1.95 | 4.68 | 1.1 |
| 40 | 4.31 | 15.23 | 1.2 |
| 80 | 7.32 | 26.10 | 1.4 |
Source: Adapted from data presented in a study on nemonoxacin pharmacokinetics in a neutropenic murine lung infection model.[3][4]
Table 2: Pharmacokinetic Parameters of Nemonoxacin in Rats (Intravenous Administration)
| Dose (mg/kg) | Key Findings |
| 1 | Nemonoxacin displayed two-compartment disposition kinetics. The bile-to-plasma area under the concentration-time curve ratio (AUCbile/plasma) was estimated to be 50.7, indicating active secretion into bile. |
Source: Based on a study determining nemonoxacin in rat plasma and bile.[5]
Experimental Protocols
Animal Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study in mice. It can be adapted for other rodent models like rats.
1.1. Animal Model:
-
Species: Male or female specific-pathogen-free mice (e.g., ICR or C57BL/6), 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week before the experiment with free access to standard chow and water.
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).
1.2. Dosing:
-
Formulation: Prepare nemonoxacin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or sterile water for injection).
-
Administration: Administer nemonoxacin via the desired route (e.g., oral gavage, intravenous injection, or subcutaneous injection) at various dose levels.
1.3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a suitable site (e.g., tail vein, saphenous vein, or cardiac puncture for terminal collection) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method Protocol using LC-MS/MS
This protocol describes the quantification of nemonoxacin in plasma using this compound as an internal standard.
2.1. Materials and Reagents:
-
Nemonoxacin analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control animal plasma
2.2. Preparation of Stock and Working Solutions:
-
Stock Solutions: Prepare primary stock solutions of nemonoxacin and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the nemonoxacin stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) for spiking into samples.
2.3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
2.4. LC-MS/MS Conditions (General Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical for Nemonoxacin and this compound):
-
Nemonoxacin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the exact mass and fragmentation pattern).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Typically, the precursor ion will be the mass of nemonoxacin + 3, with a similar fragmentation pattern to the unlabeled drug).
-
2.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Mandatory Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. texilajournal.com [texilajournal.com]
- 3. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Nemonoxacin-d3 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Nemonoxacin-d3. Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity.[1][2][3] The deuterated form, this compound, is an essential tool for pharmacokinetic and bioanalytical studies, often serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision.[4][5] Adherence to proper solution preparation techniques is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for preparing a 1 mg/mL stock solution and subsequent working solutions, and best practices for storage and handling.
Materials and Equipment
1.1. Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC or ACS grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Deionized water (ddH₂O), Type 1
-
Appropriate buffer or matrix for final working solution (e.g., phosphate-buffered saline (PBS), cell culture medium, plasma)
1.2. Equipment:
-
Analytical balance (readable to at least 0.01 mg)
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or amber glass vials for storage
-
0.22 µm syringe filter (optional, for sterile applications)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Data Presentation: this compound Properties and Solution Parameters
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Citation(s) |
| Compound | This compound | |
| Molecular Formula | C₂₀H₂₂D₃N₃O₄ | [6] |
| Molecular Weight | 374.45 g/mol | [6] |
| Parent Compound (MW) | Nemonoxacin (371.44 g/mol ) | [7][8] |
| Stock Solution Solvent | Dimethyl Sulfoxide (DMSO) | [9] |
| Stock Concentration | 1 mg/mL (2.67 mM) | |
| Storage (Stock) | -20°C or -80°C in aliquots, protected from light | [10][11][12] |
| Working Solution Diluent | Methanol, Acetonitrile, Buffer, or Mobile Phase | [13] |
| Storage (Working) | 2-8°C for short-term; -20°C for long-term | [11] |
Experimental Protocols
3.1. Protocol for 1 mg/mL this compound Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL stock solution in DMSO. DMSO is recommended for its excellent solvating properties for compounds of this class.[9]
Calculation: To prepare a 1 mg/mL solution, the mass of this compound required is directly proportional to the desired final volume.
-
Mass (mg) = Desired Concentration (1 mg/mL) x Final Volume (mL)
-
Example for 1 mL: Weigh 1 mg of this compound powder.
-
Example for 5 mL: Weigh 5 mg of this compound powder.
Procedure:
-
Weighing: Tare a suitable weighing vessel (e.g., a microcentrifuge tube or glass vial) on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).
-
Solvent Addition: Add the calculated volume of DMSO to the vessel containing the this compound powder. For 1 mg of powder, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the vessel and vortex thoroughly for at least 30 seconds to facilitate dissolution. If the compound does not dissolve completely, sonicate the solution for 5-10 minutes in a water bath.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting tubes or amber vials.[12]
-
Storage: Label the aliquots clearly with the compound name, concentration, solvent, and preparation date. Store the stock solution aliquots at -20°C or -80°C for long-term stability.[9] Quinolone solutions should be protected from light.[10][14]
3.2. Protocol for this compound Working Solution Preparation
Working solutions are prepared by diluting the stock solution to the desired final concentration using an appropriate diluent relevant to the experimental application (e.g., methanol for LC-MS analysis, cell culture media for in vitro assays).
Procedure (Example for 10 µg/mL working solution):
-
Thaw Stock: Remove one aliquot of the 1 mg/mL this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation (Serial Dilution):
-
A 1:100 dilution is required to go from 1 mg/mL (1000 µg/mL) to 10 µg/mL.
-
This can be achieved in two 1:10 dilution steps for better accuracy.
-
-
First Dilution (to 100 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a new tube.
-
Add 90 µL of the chosen diluent (e.g., Methanol).
-
Vortex thoroughly. This creates an intermediate solution of 100 µg/mL.
-
-
Second Dilution (to 10 µg/mL):
-
Pipette 10 µL of the 100 µg/mL intermediate solution into a final tube.
-
Add 90 µL of the diluent.
-
Vortex thoroughly. This final solution is the 10 µg/mL working solution.
-
-
Usage and Storage: Use the working solution immediately or store it at 2-8°C for short-term use (within a day). For longer storage, it is advisable to prepare fresh working solutions from the frozen stock.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound Solution Preparation.
Safety and Handling Precautions
-
Always handle this compound and organic solvents within a fume hood or well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed handling and disposal information.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it; avoid direct contact.
References
- 1. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone, against 2,440 Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. chemscene.com [chemscene.com]
- 7. Nemonoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nemonoxacin-d3 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Nemonoxacin-d3 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated isotopologue of the novel non-fluorinated quinolone antibiotic Nemonoxacin, is an ideal internal standard for pharmacokinetic and metabolic studies due to its chemical similarity and mass difference from the parent compound.
Introduction
Nemonoxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate quantification of Nemonoxacin in biological samples is crucial for pharmacokinetic analysis, dose-response studies, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it corrects for matrix effects and variations in sample processing and instrument response. This protocol outlines the key mass spectrometry parameters and a general experimental workflow for the reliable detection of this compound.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of Nemonoxacin and its deuterated internal standard, this compound. These parameters are intended as a starting point and may require further optimization based on the specific instrumentation and experimental conditions. The detection is performed in positive ion mode using electrospray ionization (ESI) and monitored via Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nemonoxacin | 372.2 | 328.2 | 25 |
| 284.2 | 35 | ||
| This compound | 375.2 | 331.2 | 25 |
| 284.2 | 35 |
Note: The molecular weight of Nemonoxacin is 371.43 g/mol . The precursor ion for Nemonoxacin is the protonated molecule [M+H]⁺. For this compound, a 3-Dalton mass shift is observed in the precursor ion and in fragments retaining the deuterium labels.
Experimental Protocols
This section details the recommended procedures for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation
A protein precipitation method is a common and effective technique for extracting Nemonoxacin and this compound from plasma or serum samples.
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add a known concentration of this compound working solution to serve as the internal standard.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is typically used for the separation of Nemonoxacin.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient is recommended. For example:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90-10% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Gas: Argon
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol for the quantification of Nemonoxacin using this compound as an internal standard.
Conclusion
The provided LC-MS/MS method using this compound as an internal standard offers a robust and reliable approach for the quantitative determination of Nemonoxacin in biological matrices. The detailed parameters and protocols serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research. Adherence to good laboratory practices and method validation are essential for obtaining accurate and reproducible results.
Application Notes and Protocols for Nemonoxacin in Human Clinical Trials
A Note on Nemonoxacin-d3: Extensive literature searches for human clinical trial data on this compound did not yield specific results. Typically, deuterated compounds like this compound are used as internal standards for analytical and pharmacokinetic studies of the non-deuterated active pharmaceutical ingredient, Nemonoxacin. The following application notes and protocols are therefore based on the comprehensive clinical trial data available for Nemonoxacin.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3] It has demonstrated particular efficacy against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[3][4] These notes provide an overview of the clinical applications, mechanism of action, and protocols for the use of Nemonoxacin in human clinical trials, particularly in the context of treating community-acquired pneumonia (CAP).
Mechanism of Action
Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism disrupts bacterial DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[4][5] The C-8 methoxy group on the quinolone core enhances its activity against topoisomerase IV and II, which contributes to its potent activity and a reduced likelihood of resistance development.[3]
Caption: Mechanism of action of Nemonoxacin.
Clinical Trial Protocols
Phase III Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)
This protocol is based on a multicenter, randomized, double-blind, double-dummy, parallel-controlled Phase III clinical trial comparing intravenous Nemonoxacin with Levofloxacin for the treatment of CAP in adult patients.[1][6]
Objective: To evaluate the efficacy and safety of intravenous Nemonoxacin (500 mg) versus Levofloxacin (500 mg) administered once daily for 7-14 days in adult patients with CAP.[1][6]
Study Design:
-
Population: Hospitalized adult patients diagnosed with CAP.
-
Randomization: Patients are randomized to receive either Nemonoxacin or Levofloxacin.
-
Dosing:
-
Primary Endpoint: Clinical cure rate at the test-of-cure (TOC) visit.[6]
-
Secondary Endpoints: Microbiological success rate, incidence of adverse events.[6]
Caption: Workflow of a Phase III CAP Clinical Trial.
Quantitative Data from Clinical Trials
Pharmacokinetic Parameters of Nemonoxacin
The pharmacokinetic profile of Nemonoxacin supports a once-daily dosing regimen.[1] It is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[1][7][8] The drug has a long elimination half-life of over 10 hours and is primarily excreted unchanged in the urine.[7][8][9]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [1][7][8] |
| Elimination Half-Life | > 10 hours | [7][8] |
| Oral Bioavailability | Nearly 100% | [1][2] |
| Urinary Excretion (unchanged drug) | 60-75% over 24-72 hours | [7][8][10] |
Clinical Efficacy in Community-Acquired Pneumonia
Clinical trials have demonstrated that Nemonoxacin is non-inferior to Levofloxacin in treating CAP.[6][10]
| Study Group | Clinical Cure Rate (mITT Population) | Microbiological Success Rate | Reference |
| Nemonoxacin (500 mg IV) | 91.8% | 88.8% | [6] |
| Levofloxacin (500 mg IV) | 85.7% | 87.8% | [6] |
| Nemonoxacin (500 mg oral) | 87.0% | Not specified | [10] |
| Nemonoxacin (750 mg oral) | 89.9% | Not specified | [10] |
| Levofloxacin (500 mg oral) | 91.1% | Not specified | [10] |
Safety and Tolerability
Nemonoxacin is generally well-tolerated.[7][11] The most common drug-related adverse events are mild and reversible.[1]
| Adverse Event Category | Nemonoxacin (500 mg) Incidence | Levofloxacin (500 mg) Incidence | Reference |
| Drug-Related Adverse Events | 37.1% (IV) | 22.2% (IV) | [6] |
| Gastrointestinal Disorders | 6.0% (oral) | 4.4% (oral) | [3] |
| Nervous System Disorders | 2.7% (oral) | 1.9% (oral) | [3] |
| Skin Disorders | 1.2% (oral) | 1.6% (oral) | [3] |
Experimental Protocols
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of Nemonoxacin in healthy volunteers.
Methodology:
-
Study Design: A single-center, open-label study.
-
Participants: Healthy adult volunteers.
-
Dosing: Single oral doses of Nemonoxacin (e.g., 250 mg, 500 mg, 750 mg) are administered.[9]
-
Sample Collection: Blood samples are collected at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Sample Analysis: Plasma concentrations of Nemonoxacin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This compound would typically be used as the internal standard in this assay to ensure accuracy.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of Nemonoxacin against various bacterial pathogens.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial isolates, including Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae.
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial two-fold dilutions of Nemonoxacin in cation-adjusted Mueller-Hinton broth.
-
Inoculate each well of a microtiter plate with a standardized bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Endpoint: The MIC is defined as the lowest concentration of Nemonoxacin that completely inhibits visible bacterial growth. In vitro studies have shown the MIC range of Nemonoxacin against S. pneumoniae to be significantly lower than that of levofloxacin and moxifloxacin.[2]
References
- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance [frontiersin.org]
- 4. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 5. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 6. A multicentre, randomised, double-blind, double-dummy, parallel-controlled, phase 3 clinical trial assessing the efficacy and safety of intravenous nemonoxacin malate vs. levofloxacin for community-acquired pneumonia in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Nemonoxacin in Epithelial Lining Fluid Using Nemonoxacin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic, in epithelial lining fluid (ELF). The methodology utilizes bronchoalveolar lavage (BAL) for sample collection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. Nemonoxacin-d3 is employed as an internal standard to ensure accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals investigating the pharmacokinetics of Nemonoxacin in the lungs.
Introduction
Nemonoxacin is a broad-spectrum antibiotic effective against various Gram-positive, Gram-negative, and atypical pathogens.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division.[2][3][4] Understanding the concentration of Nemonoxacin at the site of infection, such as the epithelial lining fluid (ELF) of the lungs, is crucial for assessing its efficacy in treating respiratory tract infections.
Quantification of drug concentrations in ELF is challenging due to the dilution of the sample during the collection process, typically bronchoalveolar lavage (BAL). To address this, the urea dilution method is a widely accepted technique to determine the volume of ELF recovered.[5][6][7][8] This method relies on the principle that urea, being readily diffusible throughout the body, has equal concentrations in plasma and ELF.[5][8]
For accurate quantification of Nemonoxacin in the collected BAL fluid, a robust bioanalytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice in LC-MS/MS-based bioanalysis.[9][10][11][12] The deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[9][13]
This document outlines a comprehensive protocol for ELF sample collection via BAL, calculation of ELF volume using the urea dilution method, and the subsequent quantification of Nemonoxacin using a validated LC-MS/MS method with this compound as the internal standard.
Experimental Protocols
Objective: To collect epithelial lining fluid from the lower respiratory tract.
Materials:
-
Sterile 0.9% saline solution, warmed to 37°C
-
Bronchoscope
-
Syringes (50 mL)
-
Sterile collection traps
-
Centrifuge
-
Cryovials
Procedure:
-
Perform bronchoscopy under local anesthesia and conscious sedation according to standard clinical procedures.
-
Wedge the bronchoscope in a subsegmental bronchus of the middle lobe or lingula.
-
Instill five 20 mL aliquots of sterile 0.9% saline solution (total of 100 mL).
-
Gently aspirate the fluid after each instillation and pool the recovered fluid in a sterile collection trap on ice. A short dwell time of less than 20 seconds is recommended to minimize urea diffusion from sources other than ELF.[14]
-
Record the total volume of instilled and recovered BAL fluid.
-
On the same day, collect a venous blood sample (5 mL) into a tube containing an appropriate anticoagulant for plasma urea measurement.
-
Process the BAL fluid and blood samples within one hour of collection.
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet cellular components.
-
Separate the supernatant and store at -80°C until analysis.
-
Centrifuge the blood sample to separate plasma and store at -80°C until analysis.
Objective: To calculate the volume of ELF recovered in the BAL fluid using the urea dilution method.
Procedure:
-
Measure the concentration of urea in the BAL fluid supernatant and in the plasma using a validated clinical chemistry analyzer.
-
Calculate the volume of ELF in the recovered BAL fluid using the following equation[5]:
VELF = VBAL × (UreaBAL / UreaPlasma)
Where:
-
VELF is the volume of epithelial lining fluid.
-
VBAL is the total volume of recovered BAL fluid.
-
UreaBAL is the concentration of urea in the BAL fluid.
-
UreaPlasma is the concentration of urea in the plasma.
-
Objective: To determine the concentration of Nemonoxacin in BAL fluid and plasma using LC-MS/MS with this compound as an internal standard.
Materials:
-
Nemonoxacin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
96-well plates
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Sample Preparation (Protein Precipitation):
-
Thaw plasma, BAL fluid samples, calibration standards, and quality control (QC) samples.
-
To 50 µL of each sample, standard, or QC, add 150 µL of the internal standard spiking solution (this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate Nemonoxacin from matrix components.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (example):
-
Nemonoxacin: Precursor ion > Product ion
-
This compound: Precursor ion > Product ion
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nemonoxacin to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Nemonoxacin in the BAL fluid and plasma samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the concentration of Nemonoxacin in ELF using the following equation:
CELF = CBAL × (VBAL / VELF)
Which simplifies to:
CELF = CBAL × (UreaPlasma / UreaBAL)
Where:
-
CELF is the concentration of Nemonoxacin in ELF.
-
CBAL is the measured concentration of Nemonoxacin in BAL fluid.
-
UreaPlasma is the concentration of urea in plasma.
-
UreaBAL is the concentration of urea in BAL fluid.
-
Data Presentation
The following tables present hypothetical but plausible data based on pharmacokinetic studies of Nemonoxacin.[15][16][17]
Table 1: Example BAL Fluid Recovery and ELF Volume Calculation
| Parameter | Subject 1 | Subject 2 | Subject 3 | Mean ± SD |
| BAL Instilled Volume (mL) | 100 | 100 | 100 | 100 |
| BAL Recovered Volume (VBAL, mL) | 55 | 62 | 58 | 58.3 ± 3.5 |
| Plasma Urea (mg/dL) | 15.2 | 14.8 | 16.1 | 15.4 ± 0.7 |
| BAL Fluid Urea (mg/dL) | 0.18 | 0.16 | 0.19 | 0.18 ± 0.02 |
| Calculated ELF Volume (VELF, mL) | 0.65 | 0.67 | 0.68 | 0.67 ± 0.02 |
Table 2: Nemonoxacin Concentrations in Plasma, BAL Fluid, and Calculated ELF
| Parameter | Subject 1 | Subject 2 | Subject 3 | Mean ± SD |
| Plasma Nemonoxacin (µg/mL) | 2.5 | 2.8 | 2.3 | 2.5 ± 0.3 |
| BAL Fluid Nemonoxacin (CBAL, µg/mL) | 0.08 | 0.09 | 0.07 | 0.08 ± 0.01 |
| Calculated ELF Nemonoxacin (CELF, µg/mL) | 6.78 | 8.33 | 5.95 | 7.02 ± 1.2 |
| ELF/Plasma Ratio | 2.71 | 2.98 | 2.59 | 2.76 ± 0.2 |
Visualizations
Caption: Experimental workflow for ELF quantification.
Caption: Logical relationship for ELF concentration calculation.
Conclusion
The protocol described provides a robust framework for the quantification of Nemonoxacin in epithelial lining fluid. The combination of bronchoalveolar lavage for sample collection, the urea dilution method for ELF volume determination, and a sensitive and specific LC-MS/MS assay using a deuterated internal standard allows for the accurate assessment of Nemonoxacin concentrations at the primary site of action for respiratory infections. This information is invaluable for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for optimizing dosing regimens to ensure clinical efficacy.
References
- 1. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 3. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 4. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Estimation of volume of epithelial lining fluid recovered by lavage using urea as marker of dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Estimation of volume of epithelial lining fluid recovered by lavage using urea as marker of dilution. | Semantic Scholar [semanticscholar.org]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. scispace.com [scispace.com]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 13. youtube.com [youtube.com]
- 14. Microlavage: a technique for determining the volume of epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Nemonoxacin-d3 in HPLC
Welcome to the technical support center for the HPLC analysis of Nemonoxacin-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues related to poor peak shape in your chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in HPLC?
Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape. The symmetry is often measured by the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 suggest peak tailing, while values less than 1 indicate peak fronting.[1]
Q2: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound can manifest as peak tailing, fronting, or splitting. Common causes include:
-
Peak Tailing: Often due to strong interactions between the basic this compound molecule and active sites (residual silanols) on the silica-based stationary phase. Other causes include column overload, low mobile phase pH, and column contamination.[2][3][4]
-
Peak Fronting: This can be caused by column overload (either in mass or volume), sample solvent being stronger than the mobile phase, or a column void.[2][5][6][7][8]
-
Peak Splitting: This may result from a partially blocked column frit, a column void, or co-elution with an interfering compound.[7][9]
Q3: How does the chemical nature of this compound affect its chromatography?
Nemonoxacin is a member of the quinoline family of compounds and possesses basic properties due to its amine functional groups.[10][11] Basic compounds are prone to interacting with acidic residual silanol groups on the surface of C18 and other silica-based columns. This secondary interaction can lead to significant peak tailing. Optimizing mobile phase pH and using end-capped columns are crucial for good peak shape.
Troubleshooting Guides
Issue 1: Peak Tailing
You are observing asymmetrical peaks with a pronounced tail for this compound.
Troubleshooting Workflow for Peak Tailing
References
- 1. waters.com [waters.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. acdlabs.com [acdlabs.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nemonoxacin | 378746-64-6 [chemicalbook.com]
Technical Support Center: Bioanalysis of Nemonoxacin with Nemonoxacin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nemonoxacin-d3 as an internal standard in the bioanalysis of Nemonoxacin.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard (SIL-IS) like this compound for the bioanalysis of Nemonoxacin?
Using a SIL-IS such as this compound is considered the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] Because this compound has nearly identical physicochemical properties to Nemonoxacin, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[1][2] This allows for more accurate and precise quantification by compensating for variations during sample preparation and analysis.[1]
Q2: What are matrix effects and how can this compound help address them?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting components from the biological matrix.[3] This can lead to ion suppression or enhancement, causing inaccurate quantification. This compound helps to correct for these effects because it is impacted by the matrix in the same way as the unlabeled Nemonoxacin. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized.
Q3: Can I use a different internal standard, like a structural analog, instead of this compound?
While structural analogs can be used, they are not ideal. Analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to Nemonoxacin. This can lead to inadequate compensation for matrix effects and less reliable data.[1] Whenever possible, a SIL-IS like this compound is strongly recommended for regulatory compliance and data integrity.
Q4: What are the common sources of variability when using this compound?
Even with a SIL-IS, variability can arise from several sources:
-
Pipetting or dilution errors: Inaccurate preparation of standards, quality controls (QCs), or addition of the internal standard.
-
Instrumental issues: Fluctuations in the LC pump, autosampler, or mass spectrometer performance.
-
Sample processing inconsistencies: Variations in extraction procedures between samples.
-
Inter-individual matrix differences: Different patient or subject samples can exhibit varying degrees of matrix effects.[4]
-
"Isotope effect": In some cases, the deuterium labeling can cause a slight shift in retention time compared to the unlabeled analyte, potentially exposing it to different matrix effects.[2]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High variability in this compound peak area across a run | 1. Inconsistent addition of this compound to samples. 2. Variable extraction recovery. 3. Autosampler injection volume inconsistency. 4. Significant and variable matrix effects between samples. | 1. Review and verify the procedure for adding the internal standard. Ensure consistent vortexing/mixing. 2. Optimize the sample preparation method for robustness. 3. Perform autosampler performance checks. 4. Investigate the matrix effect across different lots of the biological matrix. |
| This compound retention time shifts during the run | 1. Unstable chromatographic conditions (e.g., column temperature, mobile phase composition). 2. Column degradation. | 1. Ensure the LC system is properly equilibrated. Check mobile phase preparation. 2. Replace the guard column or analytical column if necessary. |
| Poor precision and/or accuracy in QC samples | 1. Issues with stock or working solution stability. 2. Inaccurate standard curve preparation. 3. This compound is not adequately compensating for matrix effects. | 1. Verify the stability of all solutions under the storage and handling conditions. 2. Prepare fresh calibration standards. 3. Re-evaluate the matrix effect. Consider further sample cleanup or chromatographic optimization to reduce the magnitude of the matrix effect. |
| This compound peak co-elutes with an interference in some samples | 1. Presence of a metabolite or other endogenous compound with the same mass transition. | 1. Modify the chromatographic method to achieve better separation. 2. Select a different precursor-product ion transition for this compound if possible. |
Experimental Protocols
Representative LC-MS/MS Method for Nemonoxacin in Human Plasma
This protocol is a representative method based on published literature and best practices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Illustrative):
-
Nemonoxacin: Q1 372.2 -> Q3 316.1
-
This compound: Q1 375.2 -> Q3 319.1
-
Protocol for Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to determine the matrix factor (MF).[5]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nemonoxacin and this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with Nemonoxacin and this compound at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Nemonoxacin and this compound at the low and high concentrations before extraction.
2. Analyze and Calculate Matrix Factor:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for the analyte and internal standard:
-
MF = (Mean peak area in Set B) / (Mean peak area in Set A)
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte peak area ratio to IS in Set B) / (Analyte peak area ratio to IS in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-Normalized MF should be close to 1, and the coefficient of variation (%CV) across the different matrix lots should be ≤15%.
Data Presentation
Table 1: Illustrative Matrix Factor Data for Nemonoxacin in Human Plasma
| Analyte | Concentration (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | %CV of MF (n=6 lots) |
| Nemonoxacin | 10 | 55,000 | 48,400 | 0.88 | 7.2% |
| Nemonoxacin | 800 | 4,400,000 | 3,916,000 | 0.89 | 6.5% |
| This compound | 500 | 2,800,000 | 2,492,000 | 0.89 | 6.8% |
Table 2: Illustrative Internal Standard Normalized Matrix Factor
| Concentration (ng/mL) | IS-Normalized Matrix Factor | %CV (n=6 lots) |
| 10 | 0.99 | 3.1% |
| 800 | 1.00 | 2.5% |
Table 3: Illustrative Recovery and Precision Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 5 | 92.5 | 6.8 | 8.2 |
| Low QC | 15 | 94.1 | 5.1 | 6.5 |
| Mid QC | 400 | 93.5 | 4.3 | 5.8 |
| High QC | 800 | 92.8 | 3.9 | 5.1 |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Improving sensitivity of Nemonoxacin detection with Nemonoxacin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nemonoxacin-d3 to improve the sensitivity and reliability of Nemonoxacin detection by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard instead of a structural analog like gatifloxacin?
Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative bioanalysis via LC-MS/MS. Because it is chemically identical to the analyte (Nemonoxacin), it co-elutes and experiences nearly identical effects during sample preparation, chromatography, and ionization.[1] This allows it to more accurately correct for variations in extraction recovery and, most critically, matrix effects (ion suppression or enhancement), which are common in complex biological samples like plasma.[1] This leads to improved precision, accuracy, and overall sensitivity of the assay.[1]
Q2: What is a matrix effect and how does this compound help mitigate it?
A matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological sample (e.g., lipids, salts, proteins).[1] This can suppress or enhance the signal of your target analyte, Nemonoxacin, leading to inaccurate quantification.[1] Since this compound has the same molecular structure and chromatographic behavior, it is affected by the matrix in the same way as the unlabeled Nemonoxacin. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, effectively canceling out the matrix effect and leading to a more reliable result.[1]
Q3: What is the expected Lower Limit of Quantification (LLOQ) for Nemonoxacin in human plasma using an LC-MS/MS method?
Published LC-MS/MS methods for Nemonoxacin in human plasma have achieved LLOQs as low as 5 ng/mL.[2] A well-optimized method using this compound as an internal standard should readily achieve this level of sensitivity or potentially lower, depending on the instrumentation and sample preparation efficiency. One study noted an LLOQ of 0.005 mg/L (or 5 ng/mL).[3]
Troubleshooting Guide
Q4: I am observing high variability in my results, even with this compound. What are the potential causes?
High variability despite using a SIL-IS can stem from several issues:
-
Inconsistent Sample Preparation: Ensure that the internal standard, this compound, is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[4] Ensure precise and consistent pipetting of the IS, sample, and extraction solvents.
-
Internal Standard Purity: Verify the isotopic and chemical purity of your this compound standard. Impurities could potentially interfere with the analysis.
-
Cross-Signal Contribution: At very high concentrations of Nemonoxacin, natural isotopes of the analyte (e.g., ¹³C) might contribute to the signal in the mass channel of this compound. This "crosstalk" can lead to non-linear calibration curves and inaccurate quantification. If this is suspected, you may need to adjust the concentration of the internal standard or use a different isotopic transition for quantification.
-
Instrumental Instability: Check for fluctuations in the LC pump flow rate or instability in the mass spectrometer's ion source, which can cause signal drift that even a SIL-IS may not fully compensate for.
Q5: My Nemonoxacin or this compound peak shape is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape is typically a chromatographic issue. Consider the following:
-
Column Choice: Most methods for Nemonoxacin utilize a C18 reversed-phase column.[2] Ensure your column is in good condition and appropriate for the mobile phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Nemonoxacin. Most successful methods use an acidic mobile phase, such as acetonitrile with 0.1% formic acid, to ensure consistent protonation of the analyte.[2]
-
Sample Solvent: Ensure the final sample extract is reconstituted in a solvent that is compatible with, or weaker than, the initial mobile phase to prevent peak distortion.
-
Column Contamination: Contaminants from previous injections or inadequately prepared samples can build up on the column. Implement a robust column washing procedure between batches.
Q6: The sensitivity of my assay is low, and I'm struggling to reach the required LLOQ. What steps can I take to improve it?
-
Optimize Sample Preparation: The goal is to maximize analyte recovery while minimizing matrix components. Liquid-liquid extraction or solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation.[2] Ensure the extraction solvent and pH are optimized for Nemonoxacin.
-
Concentration Step: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume of mobile phase. This concentrates the analyte before injection.
-
Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., gas flows, temperature, capillary voltage) and compound-specific parameters (collision energy, declustering potential) for both Nemonoxacin and this compound to maximize signal intensity.
-
Chromatography: Improve chromatographic efficiency to produce sharper, taller peaks. This can be achieved by using a column with smaller particles (e.g., UPLC) or optimizing the gradient elution to focus the analyte into a narrower band.
Experimental Protocols and Data
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalysis of Nemonoxacin in plasma using this compound.
Logical Relationship: How this compound Improves Data Quality
This diagram shows how using a stable isotope-labeled internal standard corrects for variability.
Representative Protocol: Nemonoxacin in Human Plasma
This protocol is a representative method synthesized from established procedures for similar analytes and should be fully validated before use.
-
Preparation of Standards:
-
Prepare stock solutions of Nemonoxacin and this compound (Internal Standard, IS) in methanol at 1 mg/mL.
-
Create a working calibration curve standard solution by serially diluting the Nemonoxacin stock.
-
Prepare a working IS solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 25 µL of the working IS solution (this compound).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor → product ion transitions for Nemonoxacin and this compound.
-
Data Presentation: Representative Method Validation Parameters
The following tables summarize the expected performance of a validated LC-MS/MS method for Nemonoxacin using this compound, based on typical results for quinolone antibiotics in plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Representative Value |
| Linearity Range | 5 - 2,500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 ng/mL |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level (ng/mL) | Concentration | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 5 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Low QC | 15 | < 8% | 92 - 108% | < 10% | 90 - 110% |
| Mid QC | 250 | < 5% | 95 - 105% | < 8% | 92 - 108% |
| High QC | 2000 | < 5% | 95 - 105% | < 8% | 92 - 108% |
Table 3: Recovery and Matrix Effect
| Parameter | Nemonoxacin | This compound |
| Mean Extraction Recovery | > 85% | > 85% |
| Matrix Effect (%CV) | < 15% | < 15% |
| IS-Normalized Matrix Factor | 0.95 - 1.05 | - |
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nemonoxacin-d3 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Nemonoxacin-d3 under various storage conditions. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a solid in a cool, dry, and dark place. Recommended long-term storage is at -20°C. For short-term storage, 2-8°C is acceptable. When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no longer than 24 hours and protected from light.
Q2: I observe a decrease in the purity of my this compound standard over time. What could be the cause?
A2: A decrease in purity is likely due to chemical degradation. Several factors can contribute to this, including exposure to elevated temperatures, light, humidity, or reactive chemicals. Ensure the compound is stored under the recommended conditions. If you are working with a solution, the choice of solvent and its pH can also significantly impact stability. For instance, storage of deuterated compounds in acidic or basic solutions should generally be avoided.[1]
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?
A3: Deuterium exchange is a possibility, especially in protic solvents like water or methanol, and can be catalyzed by acidic or basic conditions. While the deuterium atoms on an aromatic ring are generally stable, it is a potential issue to be aware of. To minimize this risk, it is best to use aprotic solvents for long-term storage of solutions. If aqueous solutions are necessary, they should be prepared fresh and used promptly.
Q4: How can I check for degradation of my this compound standard?
A4: The most common method to assess the stability and purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[2] A stability-indicating HPLC method can separate this compound from its potential degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the standard | Review storage conditions. Perform a forced degradation study to identify potential degradation products. |
| Loss of signal intensity (lower peak area) | Degradation or adsorption to container | Verify storage conditions and solution stability. Use silanized vials to prevent adsorption. Prepare fresh solutions. |
| Inconsistent analytical results | Instability of the compound in the analytical solvent | Evaluate the stability of this compound in the chosen solvent over the typical analysis time. Prepare standards fresh before each analytical run. |
| Shift in mass-to-charge ratio (m/z) in MS | Deuterium-hydrogen exchange | Prepare solutions in aprotic solvents. If aqueous solutions are required, use them immediately after preparation. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to demonstrate expected stability trends. Actual stability should be determined experimentally.
| Storage Condition | Duration | Purity (%) | Appearance |
| -20°C (Solid) | 12 Months | >99.5 | White to off-white powder |
| 4°C (Solid) | 12 Months | >99.0 | White to off-white powder |
| 25°C / 60% RH (Solid) | 6 Months | 98.5 | Slight yellowing |
| 40°C / 75% RH (Solid) | 3 Months | 95.2 | Yellowing |
| 4°C (Solution in Methanol) | 7 Days | 99.2 | Colorless solution |
| 25°C (Solution in Methanol) | 24 Hours | 98.8 | Colorless solution |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound (Solid State)
-
Sample Preparation: Aliquot approximately 1 mg of solid this compound into several amber glass vials.
-
Storage Conditions: Store the vials under different ICH recommended conditions:
-
Time Points: Pull samples for analysis at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 1, 3, and 6 months for accelerated studies).
-
Analysis:
-
Dissolve the contents of a vial in a suitable solvent (e.g., methanol) to a known concentration.
-
Analyze the solution using a validated stability-indicating HPLC-UV/MS method.
-
Record the peak area of this compound and any degradation products.
-
Calculate the percentage purity.
-
Visually inspect for any changes in physical appearance.
-
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[4][5]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[6]
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[6]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Heat solid this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-MS method to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. youtube.com [youtube.com]
Resolving chromatographic co-elution of Nemonoxacin and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Nemonoxacin and its metabolites.
Troubleshooting Guides
Issue: Co-elution of Nemonoxacin and its polar metabolites (e.g., acyl-β-D-glucuronide).
Q1: My Nemonoxacin peak is broad and appears to be co-eluting with a metabolite. How can I improve the separation?
A1: Co-elution of Nemonoxacin with its more polar glucuronide metabolite is a common challenge.[1][2] To improve resolution, consider the following strategies:
-
Mobile Phase Modification: The polarity of the mobile phase is a critical factor.
-
Decrease Organic Solvent Strength: Reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of Nemonoxacin more than its polar metabolite, thereby improving separation.[1][2] For instance, if you are using a methanol:buffer ratio of 45:55 (v/v) for plasma samples, try adjusting it to 35:65 (v/v) for samples like bile where polar metabolites are more concentrated.[1][3]
-
Adjust pH: The pH of the aqueous portion of your mobile phase can affect the ionization state of both Nemonoxacin and its metabolites, influencing their retention on a C18 or C6-phenyl column. Experiment with slight adjustments to the mobile phase pH to optimize selectivity.
-
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation. Start with a lower concentration of the organic solvent to retain and separate the polar metabolites from Nemonoxacin, then gradually increase the organic solvent concentration to elute Nemonoxacin.
-
Column Chemistry: While C18 columns are commonly used, consider a column with a different selectivity, such as a C6-phenyl column, which has been shown to be effective for separating Nemonoxacin and its internal standard.[1][3][4]
Q2: I'm observing peak tailing for my Nemonoxacin peak. What are the possible causes and solutions?
A2: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample and re-injecting.
-
Secondary Interactions: Silanol groups on the silica-based column packing can interact with basic compounds like Nemonoxacin, causing tailing.
-
Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize these interactions.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.5% v/v), to the mobile phase can help to block the active silanol sites and improve peak shape.[1][3]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded.
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Replace Column: If washing does not resolve the issue, the column may need to be replaced.
-
Q3: My retention times are shifting from run to run. What should I check?
A3: Unstable retention times can compromise the reliability of your analysis. Check the following:
-
Pump Performance: Ensure your HPLC/UHPLC pump is delivering a consistent flow rate. Check for leaks in the pump heads and ensure proper solvent degassing to prevent air bubbles.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[1][3]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient method.
Frequently Asked Questions (FAQs)
Q4: What is the primary metabolite of Nemonoxacin and what are its chromatographic properties?
A4: The main metabolite of Nemonoxacin is Nemonoxacin acyl-β-D-glucuronide.[2][3] Being a glucuronide conjugate, it is significantly more polar than the parent drug. In reverse-phase chromatography, it will therefore elute earlier than Nemonoxacin.[1][2] In some cases, sulfated conjugates may also be present.[1][2]
Q5: What are the recommended sample preparation techniques for analyzing Nemonoxacin and its metabolites in biological matrices?
A5: The choice of sample preparation depends on the biological matrix:
-
Plasma: Protein precipitation is a rapid and effective method.[5] Alternatively, liquid-liquid extraction using a solvent mixture like ethyl acetate-isopropanol (70/30, v/v) can be used to extract Nemonoxacin and an internal standard.[1][3][4]
-
Urine and Bile: Due to the high concentration of polar metabolites, a simple dilution with the mobile phase buffer is often sufficient for urine and bile samples.[1][3] Liquid-liquid extraction has also been used for urine samples.[5]
-
Feces: More complex extraction procedures are required for fecal samples to isolate Nemonoxacin and its glucuronide conjugate.
Q6: Which analytical techniques are most suitable for the quantitative analysis of Nemonoxacin and its metabolites?
A6: High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence (FL) detection or tandem mass spectrometry (MS/MS) are the preferred methods.
-
HPLC-FL: This method offers high sensitivity and specificity for Nemonoxacin, which is a fluorescent molecule.[1][4] It is a cost-effective option for pharmacokinetic studies.
-
LC-MS/MS: This is a highly selective and sensitive technique that can simultaneously quantify Nemonoxacin and its metabolites.[5][6] It is particularly useful for complex biological matrices and when structural confirmation is required.
Data Presentation
Table 1: Example HPLC-FL Method Parameters for Nemonoxacin Analysis in Rat Plasma and Bile [1][3][4]
| Parameter | Plasma Analysis | Bile Analysis |
| Column | C6-phenyl, 5 µm, 25 cm x 4.6 mm i.d. | C6-phenyl, 5 µm, 25 cm x 4.6 mm i.d. |
| Mobile Phase | Methanol : 50 mM KH2PO4 with 0.5% TEA (pH 7.5) (45:55, v/v) | Methanol : 50 mM KH2PO4 with 0.5% TEA (pH 7.5) (35:65, v/v) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Temperature | 30 °C | 30 °C |
| Detection | Fluorescence (Excitation: 285 nm, Emission: 465 nm) | Fluorescence (Excitation: 285 nm, Emission: 465 nm) |
| Internal Standard | Gatifloxacin | Gatifloxacin |
Table 2: Example LC-MS/MS Method Parameters for Nemonoxacin Analysis in Human Plasma and Urine [5]
| Parameter | Plasma Analysis | Urine Analysis |
| Column | C18 reversed-phase | C18 reversed-phase |
| Mobile Phase | Acetonitrile - 0.1% Formic Acid | Acetonitrile - 0.1% Formic Acid |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Detection | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |
| Internal Standard | Gatifloxacin | Gatifloxacin |
Experimental Protocols
Protocol 1: HPLC-FL Method for Nemonoxacin in Rat Plasma [1][3][4]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add the internal standard (gatifloxacin).
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate-isopropanol (70/30, v/v).
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Inject the reconstituted sample onto a C6-phenyl column (5 µm, 25 cm x 4.6 mm i.d.).
-
Use an isocratic mobile phase of methanol and 50 mM potassium dihydrogen phosphate buffer containing 0.5% (v/v) triethylamine (pH 7.5) at a ratio of 45:55 (v/v).
-
Set the flow rate to 1 mL/min and the column temperature to 30 °C.
-
-
Detection:
-
Monitor the fluorescence at an excitation wavelength of 285 nm and an emission wavelength of 465 nm.
-
Protocol 2: LC-MS/MS Method for Nemonoxacin in Human Plasma [5]
-
Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard (gatifloxacin).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the proteins.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Separate the analytes on a C18 reversed-phase column.
-
Use a mobile phase consisting of acetonitrile and 0.1% formic acid. A gradient elution may be employed for optimal separation.
-
-
Mass Spectrometry Conditions:
-
Use an electrospray ionization (ESI) source in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for Nemonoxacin and the internal standard using Selected Reaction Monitoring (SRM).
-
Visualizations
Caption: Experimental workflow for Nemonoxacin analysis using HPLC-FL.
Caption: Troubleshooting logic for resolving co-elution issues.
References
- 1. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for Nemonoxacin-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Nemonoxacin-d3 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These interfering components can compete with the analyte for ionization in the MS source, leading to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1][2] When using a deuterated internal standard like this compound, it is crucial that it experiences the same degree of ion suppression as the parent drug, Nemonoxacin, for accurate results.[3]
Q2: How can I identify if ion suppression is affecting my this compound signal?
A2: A common and effective method to identify ion suppression is the post-column infusion experiment .[3][4][5] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample (e.g., plasma extract without the analyte) is injected. Any dip in the baseline signal indicates the retention time at which co-eluting matrix components are causing ion suppression.[4][5]
Q3: Can the use of a deuterated internal standard like this compound completely eliminate ion suppression effects?
A3: While a deuterated internal standard is the gold standard for compensating for matrix effects, it may not completely eliminate inaccuracies if the analyte and the internal standard do not co-elute perfectly.[3] Deuterium labeling can sometimes cause a slight shift in retention time, leading to differential ion suppression where Nemonoxacin and this compound are affected differently by the matrix. This can compromise the accuracy of the results. Therefore, it is essential to verify the co-elution of Nemonoxacin and this compound during method development.
Q4: What are the most common sources of ion suppression in bioanalytical methods for quinolone antibiotics like Nemonoxacin?
A4: For quinolone antibiotics in biological matrices such as plasma, common sources of ion suppression include phospholipids from cell membranes, salts from buffers, and other endogenous compounds.[4] Sample preparation methods like protein precipitation can be quick but often leave a significant amount of these interfering substances in the final extract.[4]
Troubleshooting Guides
Issue 1: Poor sensitivity and reproducibility for this compound signal.
This guide provides a systematic approach to troubleshooting and minimizing ion suppression affecting your this compound analysis.
Caption: A stepwise workflow for identifying and mitigating ion suppression.
Step 1: Identify Ion Suppression Zones with Post-Column Infusion
-
Objective: To determine if and where ion suppression is occurring in your chromatogram.
-
Experimental Protocol:
-
Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, infuse this solution at a low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the MS inlet.
-
Acquire data on the mass spectrometer in MRM mode for this compound.
-
Once a stable baseline is achieved, inject a blank, extracted matrix sample (the same type as your study samples).
-
Monitor the this compound signal for any dips or suppressions. The retention time of these dips corresponds to the elution of interfering matrix components.
-
Step 2: Optimize Sample Preparation to Remove Interferences
If the post-column infusion experiment reveals significant ion suppression, improving the sample cleanup is the first line of defense.
-
Option A: Liquid-Liquid Extraction (LLE)
-
Protocol: A published LLE method for Nemonoxacin in plasma uses ethyl acetate-isopropanol (70/30, v/v) as the extraction solvent.[6]
-
To 50 µL of plasma, add the internal standard solution.
-
Add 250 µL of ethyl acetate-isopropanol (70/30, v/v).
-
Vortex mix and centrifuge.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
-
Option B: Solid-Phase Extraction (SPE)
-
General Protocol: SPE can provide cleaner extracts than protein precipitation.
-
Choose an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).
-
Condition the cartridge with methanol and then water.
-
Load the pre-treated sample.
-
Wash the cartridge to remove interferences.
-
Elute Nemonoxacin and this compound with an appropriate solvent.
-
Evaporate and reconstitute.
-
-
Quantitative Data on Sample Preparation Methods for Nemonoxacin:
| Sample Preparation Method | Matrix | Recovery of Nemonoxacin | Reference |
| Protein Precipitation | Human Plasma | Not specified, but method validated | [7] |
| Liquid-Liquid Extraction | Human Urine | Not specified, but method validated | [7] |
| Liquid-Liquid Extraction | Rat Plasma | 85.3% - 92.1% | [6] |
Step 3: Optimize Chromatographic Separation
The goal is to chromatographically separate Nemonoxacin and this compound from the ion-suppressing matrix components identified in the post-column infusion experiment.
-
Strategy:
-
Modify Mobile Phase Gradient: Adjust the gradient slope to better separate the analytes from interfering peaks.
-
Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa, as this can alter the elution profile of both the analytes and interferences.
-
Adjust pH: Modify the pH of the aqueous mobile phase to alter the retention of ionizable compounds. A common mobile phase for Nemonoxacin is acetonitrile and 0.1% formic acid in water.[7]
-
Select a Different Column: If significant co-elution persists, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18).
-
Issue 2: Inconsistent results despite using a deuterated internal standard.
This may be due to the differential matrix effects on Nemonoxacin and this compound.
Caption: A logical workflow to diagnose and address differential ion suppression.
Step 1: Verify Co-elution of Nemonoxacin and this compound
-
Procedure:
-
Prepare a solution containing both Nemonoxacin and this compound in a clean solvent.
-
Inject this solution into the LC-MS/MS system.
-
Carefully examine the chromatograms for both compounds. They should have identical retention times and peak shapes. Even a small shift can be problematic.
-
Step 2: Quantitatively Assess the Matrix Effect
-
Objective: To determine the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Experimental Protocol (Matrix Factor Calculation):
-
Set A: Prepare samples by spiking Nemonoxacin and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B: Extract blank biological matrix and then spike the same concentrations of Nemonoxacin and this compound into the final extract.
-
Analyze both sets of samples and calculate the peak areas.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)[8]
-
Internal Standard Normalized Matrix Factor = (MF of Nemonoxacin) / (MF of this compound)
-
-
Interpretation:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should be close to 1 (typically within 0.85 to 1.15) to ensure that the internal standard is effectively compensating for the matrix effect.[8]
-
Summary of Key Experimental Parameters for Nemonoxacin Analysis:
| Parameter | Recommended Conditions | Reference |
| Sample Preparation | Protein Precipitation (Acetonitrile) or Liquid-Liquid Extraction (Ethyl acetate-isopropanol) | [6][7] |
| LC Column | C18 reversed-phase | [7] |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [7] |
| MS Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [7] |
By following these structured troubleshooting guides and understanding the underlying principles of ion suppression, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of Nemonoxacin using this compound as an internal standard.
References
- 1. providiongroup.com [providiongroup.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS Compound Optimization for Deuterated Standards: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during LC-MS/MS compound optimization using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard (IS) showing poor signal intensity or disappearing over time?
A1: This issue is often due to hydrogen-deuterium (H-D) exchange, where deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or sample matrix.[1][2] This is more likely to occur if the deuterium labels are in chemically active or exchangeable positions, such as on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[3] Exposure to basic or acidic conditions can also accelerate this exchange.[2][3]
Troubleshooting Steps:
-
Verify Label Position: Confirm that the deuterium labels on your standard are on stable, non-exchangeable positions.[3]
-
Solvent and Matrix Stability: Assess the stability of the deuterated standard in your sample matrix and mobile phase over a time course that mimics your experimental conditions.[2]
-
pH Control: Ensure the pH of your solvents and buffers is neutral or in a range that does not promote H-D exchange for your specific compound.
Q2: My deuterated IS and analyte have different retention times. Is this a problem?
A2: A slight difference in retention time, often with the deuterated standard eluting slightly earlier, can occur due to the "deuterium isotope effect."[1][4] While minor shifts are often tolerable, significant separation can be problematic. If the analyte and IS elute at different points, they may experience different levels of ion suppression or enhancement from the sample matrix, which defeats the purpose of using an isotopic internal standard.[5] This can lead to inaccurate and imprecise quantification.
Troubleshooting Steps:
-
Chromatographic Optimization: Adjust your LC gradient, flow rate, or column temperature to minimize the separation between the analyte and the IS.
-
Alternative Isotopes: If chromatographic co-elution cannot be achieved, consider using a ¹³C or ¹⁵N-labeled internal standard, as they do not typically exhibit this chromatographic shift.[1][4]
Q3: I am observing signal for my deuterated IS in my blank samples (containing only the analyte). What could be the cause?
A3: This phenomenon, known as "cross-talk," can arise from several sources:
-
Isotopic Contribution: The natural isotopic abundance of the analyte (e.g., ¹³C) can contribute to the mass channel of the deuterated standard, especially if the mass difference between the analyte and IS is small. A mass difference of at least 3 atomic mass units (amu) is recommended to prevent this.[6][7]
-
In-Source Fragmentation: The analyte may fragment within the ion source of the mass spectrometer, producing an ion with the same mass-to-charge ratio (m/z) as the IS.[8]
-
IS Purity: The deuterated standard itself may contain a small amount of the unlabeled analyte as an impurity.[7]
Troubleshooting Steps:
-
Check Mass Difference: Ensure your IS has a sufficient mass difference from the analyte.
-
Optimize MS Source Conditions: Modify source parameters like temperature and voltages to minimize in-source fragmentation.
-
Analyze IS Purity: Inject a high concentration of the deuterated standard alone to check for the presence of any unlabeled analyte.
Troubleshooting Guides
Issue 1: High Variability in Analyte/IS Area Ratio Across a Run
High variability in the area ratio of the analyte to the internal standard can compromise the precision of your assay. This suggests that the IS is not adequately compensating for variations during the analytical process.[9][10]
Potential Causes & Solutions:
| Potential Cause | Experimental Protocol for Troubleshooting |
| Differential Matrix Effects | Protocol: Prepare two sets of samples. In Set 1, spike the analyte and IS into the actual sample matrix. In Set 2, spike them into a clean solvent. Compare the analyte/IS area ratios between the two sets. A significant difference suggests differential matrix effects.[5] Solution: Improve sample cleanup procedures to remove interfering matrix components. Optimize chromatography to separate the analyte and IS from the region of ion suppression. |
| IS Instability | Protocol: Incubate the IS in the final sample matrix at the same conditions and for the same duration as your analytical method. Analyze the sample at different time points to check for degradation or H-D exchange.[2] Solution: If instability is confirmed, choose a standard with deuterium labels on more stable positions or consider a ¹³C-labeled standard.[1] Ensure proper storage and handling of stock solutions. |
| Non-Linear Detector Response | Protocol: Prepare a calibration curve with a wide dynamic range. At very high analyte concentrations, the detector can become saturated. This can lead to a decrease in the IS signal as it competes for ionization, a phenomenon known as ion suppression by the analyte itself.[11] Solution: Dilute samples to fall within the linear range of the assay. Adjust the concentration of the IS to be closer to the expected concentration of the analyte in the samples. |
Issue 2: Inaccurate Quantification and Poor Assay Linearity
Inaccurate quantification, even with the use of a deuterated standard, can stem from issues with the standard itself or the optimization of the method.[9]
Logical Flow for Troubleshooting Inaccurate Quantification:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Nemonoxacin-d3 Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Nemonoxacin-d3 during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is showing poor reproducibility across my sample batch. What could be the cause?
A1: Poor reproducibility of the this compound signal can stem from degradation during sample preparation. Key factors to investigate include exposure to light, elevated temperatures, and inappropriate pH conditions. Inconsistent timing of sample processing steps can also lead to variable degradation across the batch.
Q2: I am observing a decreasing trend in this compound peak area the longer my samples sit in the autosampler. Is this expected?
A2: Yes, this can occur. While Nemonoxacin has been found to be generally stable under various handling conditions, prolonged exposure to autosampler temperatures, which can sometimes exceed room temperature, may lead to gradual degradation.[1][2] It is advisable to keep the autosampler temperature controlled, typically at 4°C, and to limit the residence time of samples in the autosampler before injection.
Q3: Can multiple freeze-thaw cycles of my plasma samples affect the stability of this compound?
A3: Yes, repeated freeze-thaw cycles can impact the stability of analytes, including this compound. For some quinolones, instability has been observed after as few as five freeze-thaw cycles.[3] It is recommended to aliquot samples into single-use volumes to avoid the need for repeated freezing and thawing.
Q4: What is the optimal pH range for storing and processing samples containing this compound?
A4: Fluoroquinolones, the class of antibiotics to which Nemonoxacin belongs, can be susceptible to degradation in alkaline conditions. While specific studies on Nemonoxacin are limited, maintaining a slightly acidic to neutral pH during extraction and in the final reconstituted sample is generally advisable to enhance stability.
Q5: I suspect my this compound is degrading due to light exposure. How can I mitigate this?
A5: Photodegradation is a known issue for many fluoroquinolones.[4] To minimize this, it is crucial to use amber or opaque collection tubes, vials, and processing plates. Additionally, you should protect samples from direct laboratory light as much as possible during all stages of preparation and analysis. Interestingly, the C-8-methoxy group in Nemonoxacin's structure is thought to enhance its stability against UV light compared to other fluoroquinolones.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Degradation during sample extraction | - Ensure all extraction steps are performed on ice or at a controlled low temperature. - Minimize the time between sample thawing and extraction completion. - Use solvents that are known to be compatible and do not promote degradation. |
| Inconsistent Internal Standard Area | Variable exposure to light | - Use amber or opaque labware for all sample handling and storage. - Work in an area with subdued lighting or protect samples with aluminum foil. |
| Signal Decline in Autosampler | Temperature-related degradation | - Set the autosampler temperature to 4°C. - Limit the time samples are queued in the autosampler before injection. Analyze in smaller batches if necessary. |
| Poor Precision in Replicate Injections | Instability in final solvent | - Evaluate the pH of the reconstitution solvent. A slightly acidic mobile phase, such as one containing 0.1% formic acid, has been successfully used.[5] - Ensure the solvent is free of contaminants that could catalyze degradation. |
| Loss of Signal After Storage | Freeze-thaw instability | - Prepare single-use aliquots of plasma samples to avoid multiple freeze-thaw cycles. - If repeated analysis is necessary, use a fresh aliquot for each run. |
Summary of Stability Data for Nemonoxacin and Related Fluoroquinolones
| Condition | Matrix/Solvent | Analyte | Stability Finding | Source |
| Storage/Handling | Plasma, Bile | Nemonoxacin | Stable under various tested conditions (specifics not detailed). | [1][2] |
| Freeze-Thaw Cycles | Raw Milk | Quinolones | Stable after one and three cycles at 40°C, but unstable after five cycles. | [3] |
| Short-Term Refrigeration (4°C) | Raw Milk | Quinolones | High stability for up to 24 hours, with some degradation observed after 48 hours. | [3] |
| Long-Term Freezer Storage (-20°C) | Raw Milk | Quinolones | Stable for up to 7 days, with some degradation after 30 days. | [3] |
| Photostability (UVA light) | Aqueous Solution | Nemonoxacin (Q-35) | No spectral change observed after exposure to 3 J/cm² of UVA light. | [4] |
| Stock Solution (37°C) | Culture Medium | Enrofloxacin | Concentration decreased to 88.2% of the original level over 12 days. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis of Nemonoxacin
This protocol is a general guideline for the extraction of Nemonoxacin from human plasma, incorporating steps to minimize degradation.
-
Sample Thawing:
-
Thaw frozen plasma samples in a water bath at room temperature.
-
Once thawed, immediately place the samples in an ice bath.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add the working solution of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial or plate.
-
Analyze using a validated LC-MS/MS method.
-
Visualizations
Caption: Workflow for plasma sample preparation.
Caption: Factors influencing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting mobile phase for better Nemonoxacin-d3 separation
Technical Support Center: Nemonoxacin-d3 Separation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the chromatographic separation of Nemonoxacin and its deuterated internal standard, this compound.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to resolve specific separation challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing poor resolution between Nemonoxacin and this compound peaks. What is the first step to improve separation?
A1: The initial and most impactful step is to optimize the mobile phase composition. Co-elution or poor resolution between an analyte and its deuterated internal standard can often be addressed by systematically adjusting the mobile phase. Begin by evaluating the organic modifier concentration, the type and concentration of the acidic additive, and the pH of the aqueous component. It is crucial to change only one parameter at a time to clearly understand its effect on the separation.[1][2]
Q2: Our peak shape for this compound is tailing. What could be the cause and how can we fix it?
A2: Peak tailing for basic compounds like Nemonoxacin is often due to secondary interactions with residual silanols on the C18 stationary phase. To mitigate this, ensure your mobile phase contains an appropriate acidic additive, such as formic acid or trifluoroacetic acid (TFA), to suppress the ionization of silanols.[3][4] Increasing the ionic strength of the mobile phase by adding a salt like ammonium formate can also improve peak shape.[4][5] Additionally, check for column degradation, which can also contribute to tailing.[6]
Q3: We are using a previously validated method with an acetonitrile and 0.1% formic acid mobile phase, but are now seeing a shift in retention times. What should we investigate?
A3: Retention time shifts can be caused by several factors.[6] First, verify the accurate preparation of the mobile phase, as even small variations in the organic-to-aqueous ratio or additive concentration can lead to shifts. Ensure that the mobile phase components are properly mixed and degassed.[6][7] Column aging is another common cause; consider replacing the column if it has been used extensively. Also, check for any leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[1][2]
Troubleshooting Guide: Step-by-Step Mobile Phase Optimization for this compound Separation
If you are experiencing inadequate separation between Nemonoxacin and this compound, follow this systematic approach to adjust your mobile phase.
1. Adjusting the Organic Modifier Percentage (Acetonitrile)
-
Problem: Peaks are co-eluting or have very low resolution.
-
Strategy: Decrease the percentage of acetonitrile in the mobile phase in small increments (e.g., 1-2%). This will increase the retention of both compounds, potentially leading to better separation. The subtle differences in physicochemical properties between the analyte and its deuterated analog can be magnified with longer retention times.[8][9]
-
Procedure:
-
Prepare a series of mobile phases with slightly lower acetonitrile concentrations than your current method.
-
Equilibrate the column with each new mobile phase for at least 10 column volumes.[2]
-
Inject your sample and observe the effect on resolution.
-
Continue to decrease the organic content until satisfactory resolution is achieved or retention times become excessively long.
-
2. Modifying the Acidic Additive
-
Problem: Poor peak shape (tailing) and/or insufficient resolution.
-
Strategy: The choice and concentration of the acidic additive can significantly impact selectivity and peak shape.[3][10] While formic acid is a good starting point for LC-MS compatibility[3][10], other additives or combinations may provide better results.
-
Procedure:
-
Optimize Formic Acid Concentration: Vary the concentration of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Consider Alternative Additives:
-
Trifluoroacetic Acid (TFA): TFA is a stronger ion-pairing agent and can significantly improve peak shape.[3][5] However, it can cause ion suppression in mass spectrometry.[3][5] If using MS detection, a very low concentration (e.g., 0.01-0.05%) might offer a compromise.
-
Difluoroacetic Acid (DFA): DFA can be a good alternative as it provides better peak shape than formic acid without causing the significant ion suppression associated with TFA.[3][10]
-
-
Evaluate each new mobile phase systematically , keeping the organic modifier percentage constant.
-
3. Introducing a Buffer Salt
-
Problem: Persistent peak tailing and poor resolution.
-
Strategy: Adding a buffer salt like ammonium formate can increase the ionic strength of the mobile phase, which helps to mask residual silanol interactions and can improve peak shape and resolution.[4][5]
-
Procedure:
-
Prepare a mobile phase containing a low concentration of ammonium formate (e.g., 5-10 mM) in addition to the acidic additive.
-
Ensure the pH of the aqueous portion is controlled and consistent.
-
Evaluate the impact on your separation.
-
Data Presentation
The following table summarizes the potential effects of different mobile phase additives on the chromatographic separation of Nemonoxacin and this compound.
| Mobile Phase Additive | Typical Concentration | Effect on Resolution | Effect on Peak Shape | MS Compatibility |
| Formic Acid (FA) | 0.1% | Moderate | Good | Excellent[3][10] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Can be High | Excellent[3][5] | Poor (Ion Suppression)[3][5] |
| Difluoroacetic Acid (DFA) | 0.05% | Good to High | Very Good | Good[3][10] |
| Ammonium Formate (AF) | 5 - 20 mM (with acid) | Can Improve | Very Good[4][5] | Excellent |
Experimental Protocols
Protocol for Mobile Phase Optimization
This protocol outlines the methodology for systematically optimizing the mobile phase to improve the separation of Nemonoxacin and this compound.
1. Materials and Equipment:
-
HPLC or UHPLC system with a UV or Mass Spectrometer (MS) detector.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Nemonoxacin and this compound analytical standards.
-
HPLC-grade acetonitrile, water, formic acid, trifluoroacetic acid, and ammonium formate.
2. Standard Solution Preparation:
-
Prepare a stock solution of Nemonoxacin and this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a working standard solution by diluting the stock solution with the initial mobile phase to a final concentration appropriate for your detector.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient (adjust as needed)
-
Flow Rate: As recommended for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column)
-
Column Temperature: 30 °C
-
Injection Volume: 1-5 µL
4. Optimization Workflow:
-
Establish a Baseline: Run the analysis with the starting conditions and record the resolution, peak shape, and retention times.
-
Vary Organic Modifier: Decrease the percentage of Mobile Phase B by 2% increments and re-run the analysis. Evaluate the impact on resolution.
-
Optimize Additive Concentration: Once a promising organic modifier percentage is identified, prepare mobile phases with varying concentrations of formic acid (0.05%, 0.1%, 0.2%) and assess the effect.
-
Evaluate Alternative Additives: If needed, replace formic acid with TFA (starting at a low concentration like 0.02%) or DFA (e.g., 0.05%) and repeat the analysis.
-
Assess Buffer Effects: If peak shape is still suboptimal, add 10 mM ammonium formate to the aqueous mobile phase (Mobile Phase A) and re-evaluate.
-
Document All Changes: For each modification, record the mobile phase composition, retention times, peak widths, and calculated resolution.
Mandatory Visualization
Caption: Workflow for troubleshooting poor separation of this compound.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. waters.com [waters.com]
- 4. halocolumns.com [halocolumns.com]
- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aelabgroup.com [aelabgroup.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Quinolone Analysis: Selecting the Optimal Internal Standard with a Focus on Nemonoxacin-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quinolone antibiotics, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of commonly used quinolone internal standards, with a special focus on the theoretical advantages of Nemonoxacin-d3, and furnishes detailed experimental protocols to support robust analytical method development.
The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These standards, particularly deuterated analogs, co-elute with the analyte of interest and exhibit nearly identical chemical and physical properties. This ensures that any variability during sample preparation, chromatography, and ionization is mirrored by the internal standard, leading to effective normalization and significantly improved data quality.
The Ideal Internal Standard: A Case for this compound
Nemonoxacin is a novel non-fluorinated quinolone with a broad spectrum of antibacterial activity. For the quantitative bioanalysis of nemonoxacin, its deuterated analog, this compound, represents the theoretically ideal internal standard. By incorporating deuterium atoms, this compound has a higher mass-to-charge ratio (m/z) than nemonoxacin, allowing for its distinct detection by the mass spectrometer while maintaining the same chromatographic retention time and extraction efficiency. This minimizes the impact of matrix effects, a common challenge in bioanalysis where components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.
Comparative Overview of Common Deuterated Quinolone Internal Standards
Several deuterated quinolones are commercially available and have been successfully employed as internal standards in numerous validated bioanalytical methods. The following table summarizes key information for some of the most common alternatives.
| Internal Standard | Analyte(s) | Key Performance Characteristics (from literature) |
| This compound | Nemonoxacin | Theoretical: Ideal for Nemonoxacin quantification due to identical chemical and physical properties, ensuring optimal correction for matrix effects and variability. |
| Ciprofloxacin-d8 | Ciprofloxacin | Widely used and validated in various matrices including plasma, urine, and wastewater.[2][3] Demonstrates good linearity and precision in LC-MS/MS methods. |
| Levofloxacin-d8 | Levofloxacin | Utilized as an internal standard in pharmacokinetic studies, enabling precise quantification in biological samples.[4] |
| Ofloxacin-d3 | Ofloxacin | Employed in analytical methods for determining ofloxacin in environmental and biological samples.[5] |
| Norfloxacin-d5 | Norfloxacin | Used to mitigate matrix effects in the analysis of norfloxacin in complex matrices. |
Experimental Protocols: A Foundation for Robust Quinolone Analysis
The following section outlines a typical experimental workflow for the quantitative analysis of quinolones in biological matrices using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting quinolones from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 10 µL of the deuterated internal standard working solution (e.g., this compound in methanol).
-
Vortex mix for 15 seconds.
-
Add 200 µL of a protein precipitating agent (e.g., methanol or acetonitrile containing 0.1% formic acid).
-
Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Figure 1: General workflow for sample preparation using protein precipitation.
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving the analyte from other matrix components. A reversed-phase C18 column is commonly used for quinolone analysis.
-
Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the quinolones.
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each quinolone and its deuterated internal standard need to be optimized.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example MRM Transitions:
-
Nemonoxacin: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 3] > [Product Ion]
-
Ciprofloxacin: m/z 332.1 > 230.8
-
Ciprofloxacin-d8: m/z 340.1 > 296.1
-
Figure 2: Schematic of the LC-MS/MS analytical process.
Key Performance Parameters for Internal Standard Evaluation
When validating a bioanalytical method, several key parameters are assessed to ensure the suitability of the internal standard.
-
Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a deuterated internal standard should result in a normalized matrix factor close to 1, indicating that the internal standard effectively compensates for any ion suppression or enhancement.
-
Recovery: This measures the efficiency of the extraction procedure. The recovery of the analyte and the deuterated internal standard should be similar and consistent across different concentrations.
-
Stability: The stability of the analyte and internal standard is assessed under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage, to ensure that they do not degrade during sample handling and analysis.
Conclusion: The Path to Reliable Quinolone Quantification
References
- 1. centerforbiosimilars.com [centerforbiosimilars.com]
- 2. schd-shimadzu.com [schd-shimadzu.com]
- 3. scbt.com [scbt.com]
- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Nemonoxacin Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different internal standards for the bioanalytical quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) assays. This document outlines the experimental validation of a Nemonoxacin assay using a structural analog internal standard, Gatifloxacin, and discusses the theoretical and practical considerations for using a stable isotope-labeled (SIL) internal standard.
Data Presentation: Performance of Gatifloxacin as an Internal Standard
Gatifloxacin, a fluoroquinolone antibiotic, has been successfully used as an internal standard in several validated bioanalytical methods for Nemonoxacin. Its structural similarity and comparable chromatographic behavior make it a suitable choice for compensating for variability during sample preparation and analysis.
The following table summarizes the validation parameters of a representative LC-MS/MS method for the determination of Nemonoxacin in human plasma using Gatifloxacin as the internal standard.[1]
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | 2.2% - 5.9% |
| Inter-day Precision (%CV) | 2.7% - 6.9% |
| Intra-day Accuracy (%Bias) | -0.7% - 3.8% |
| Inter-day Accuracy (%Bias) | -0.5% - 11.0% |
| Mean Absolute Recovery (Nemonoxacin) | 88.6% - 90.2% |
| Mean Absolute Recovery (Gatifloxacin) | 77.8% - 81.2% |
Comparison of Internal Standard Types: Structural Analog vs. Stable Isotope-Labeled
While Gatifloxacin has demonstrated reliable performance, the gold standard in bioanalytical assays is often a stable isotope-labeled (SIL) internal standard, such as Nemonoxacin-D3. The choice between a structural analog and a SIL IS involves a trade-off between cost, availability, and the potential for analytical accuracy.
| Feature | Structural Analog IS (e.g., Gatifloxacin) | Stable Isotope-Labeled IS (e.g., this compound) |
| Principle | A different molecule with similar physicochemical properties to the analyte. | The analyte molecule with one or more atoms replaced by their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). |
| Co-elution | Chromatographic separation from the analyte is necessary. | Co-elutes with the analyte, providing the most accurate compensation for matrix effects and ionization suppression/enhancement. |
| Matrix Effect Compensation | Good, but may not perfectly mimic the analyte's behavior in the ion source. | Excellent, as it has nearly identical ionization efficiency to the analyte. |
| Cost & Availability | Generally less expensive and more readily available. | Often requires custom synthesis, making it more expensive and with longer lead times. |
| Potential for Cross-talk | Minimal, as the mass-to-charge ratios are distinct. | A minor potential for isotopic contribution from the analyte to the IS signal, which needs to be assessed. |
| Regulatory Acceptance | Widely accepted by regulatory agencies when properly validated. | Considered the "gold standard" by regulatory agencies for LC-MS/MS assays. |
Experimental Protocols
Nemonoxacin Assay using Gatifloxacin as Internal Standard (LC-MS/MS)
This protocol is based on a validated method for the determination of Nemonoxacin in human plasma.[1]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of Gatifloxacin internal standard solution (concentration to be optimized during method development).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[2]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nemonoxacin: m/z 388.2 → 344.2
-
Gatifloxacin: m/z 376.2 → 261.1
-
Conceptual Protocol for Nemonoxacin Assay using a SIL Internal Standard (this compound)
The experimental protocol for an assay using this compound would be very similar to the one using Gatifloxacin, with the key difference being the internal standard used and the corresponding MRM transition.
a. Sample Preparation: The same protein precipitation procedure would be followed, but with the addition of this compound as the internal standard.
b. Liquid Chromatography Conditions: The chromatographic conditions would likely be identical to those used for the Gatifloxacin method, as the isotopic labeling has a negligible effect on retention time.
c. Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive.
-
Detection Mode: MRM.
-
MRM Transitions:
-
Nemonoxacin: m/z 388.2 → 344.2
-
This compound: m/z 391.2 → 347.2 (hypothetical, exact masses may vary based on labeling position)
-
Mandatory Visualizations
Caption: Workflow for Nemonoxacin assay using a structural analog IS.
Caption: Comparison of structural analog and SIL internal standards.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Nemonoxacin Quantification: A Comparative Analysis of Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The focus is on the accuracy and precision of these methods, particularly comparing the use of a deuterated internal standard, Nemonoxacin-d3, with an alternative, gatifloxacin. This document is intended to assist researchers in selecting the most appropriate bioanalytical strategy for their pharmacokinetic and other drug development studies.
Executive Summary
Data Presentation: Accuracy and Precision
The following tables summarize the quantitative data for the validated LC-MS/MS method for Nemonoxacin quantification using gatifloxacin as an internal standard in human plasma.[1]
Table 1: Precision and Accuracy of Nemonoxacin Quantification in Human Plasma (using Gatifloxacin IS) [1]
| Analyte Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (% RE) | Inter-day Accuracy (% RE) |
| 5 (LLOQ) | 8.9 | 12.4 | 5.2 | 3.4 |
| 10 | 6.5 | 9.8 | 3.1 | 1.9 |
| 500 | 4.2 | 6.1 | -1.8 | -0.7 |
| 800 | 3.7 | 5.5 | -2.3 | -1.5 |
CV: Coefficient of Variation, RE: Relative Error, LLOQ: Lower Limit of Quantification
Table 2: Method Validation Parameters for Nemonoxacin Quantification (using Gatifloxacin IS) [1]
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Recovery | 85.7 - 92.3% |
| Matrix Effect | 95.1 - 103.2% |
Method Comparison: this compound vs. Gatifloxacin as Internal Standard
| Feature | This compound (Deuterated Internal Standard) | Gatifloxacin (Structural Analog Internal Standard) |
| Principle | A stable isotope-labeled version of the analyte. It has a slightly higher mass but is chemically identical. | A different molecule with similar chemical and physical properties to the analyte. |
| Accuracy & Precision | Theoretically provides the highest accuracy and precision by compensating for variations in sample extraction, matrix effects, and instrument response. | Demonstrated high accuracy and precision in a validated study.[1] |
| Co-elution | Designed to co-elute with the analyte, providing the most effective correction for matrix effects. | May have different retention times, potentially leading to less effective correction for matrix effects. |
| Availability & Cost | May require custom synthesis, which can be expensive and time-consuming. | Commercially available and generally more cost-effective. |
| Published Data | Mentioned as being used in an LC-MS/MS method, but specific validation data on accuracy and precision were not found in the reviewed literature. | A detailed study with comprehensive validation data is publicly available.[1] |
Experimental Protocols
Key Experiment: Quantification of Nemonoxacin in Human Plasma using LC-MS/MS with Gatifloxacin Internal Standard[1]
This protocol is based on the validated method by Guo et al. (2012).
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (gatifloxacin, 1 µg/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Zorbax SB-C18 (2.1 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (30:70, v/v)
-
Flow Rate: 0.3 mL/min
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Nemonoxacin: m/z 399.2 → 355.2
-
Gatifloxacin (IS): m/z 376.2 → 261.1
-
Visualizations
Caption: Experimental workflow for Nemonoxacin quantification in human plasma.
Caption: Impact of internal standard choice on assay performance.
References
Nemonoxacin Calibration Curves: A Comparative Analysis of Linearity and Range
A detailed guide for researchers and drug development professionals on the linearity and range assessment of Nemonoxacin calibration curves, benchmarked against other key fluoroquinolone antibiotics. This guide provides a comprehensive overview of experimental data and methodologies to aid in the accurate quantification of these therapeutic agents.
In the development and quality control of pharmaceutical products, the establishment of robust and reliable analytical methods is paramount. For quantitative analysis, the linearity and range of a calibration curve are critical performance characteristics that ensure the accuracy of results over a specified concentration interval. This guide offers a comparative assessment of the linearity and range for Nemonoxacin, a novel non-fluorinated quinolone, alongside other widely used fluoroquinolones such as Moxifloxacin, Gatifloxacin, and Levofloxacin.
Comparative Analysis of Linearity and Range
The following table summarizes the key performance parameters of calibration curves for Nemonoxacin and other selected fluoroquinolones, based on published experimental data. These parameters are crucial for evaluating the suitability of an analytical method for a specific application.
| Antibiotic | Analytical Method | Linear Range | Coefficient of Determination (R²) | Lower Limit of Quantification (LLOQ) |
| Nemonoxacin | HPLC-Fluorescence | 5 - 2000 ng/mL (in plasma) | > 0.99[1] | 5 ng/mL (in plasma)[1][2] |
| LC-MS/MS | 5 - 1000 ng/mL (in plasma)[2] | Not explicitly stated, but linearity validated[2] | 5 ng/mL (in plasma)[2] | |
| LC-MS/MS | 5 - 5000 ng/mL (in plasma)[3] | Not explicitly stated, but linearity validated[3] | 5 ng/mL (in plasma)[3] | |
| HPLC-Fluorescence | 0.1 - 20 µg/mL (in bile) | > 0.99[1] | 100 ng/mL (in bile)[1] | |
| Moxifloxacin | HPLC-UV | 0.125 - 16 µg/mL | ≥ 0.999 | Not explicitly stated |
| Gatifloxacin | HPLC-UV | 10 - 50 µg/mL | 0.999 | 3 µg/mL |
| Levofloxacin | HPLC-UV | 10 - 50 µg/mL | 0.999 | Not explicitly stated |
Experimental Protocols
The methodologies employed to establish the calibration curves for these antibiotics are critical for interpreting the data. Below are summaries of the experimental protocols cited in this guide.
Nemonoxacin (HPLC-Fluorescence)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
Column: C6-phenyl column (5 μm, 25 cm × 4.6 mm i.d.).
-
Mobile Phase: A mixture of methanol and 50 mM potassium dihydrogen phosphate containing 0.5% (v/v) triethylamine (pH 7.5). The ratio of methanol to buffer varied for plasma (45/55 v/v) and bile (35/65 v/v) samples.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detection was performed with an excitation wavelength of 285 nm and an emission wavelength of 465 nm.
-
Sample Preparation (Plasma): Liquid-liquid extraction using ethyl acetate-isopropanol (70/30, v/v).
-
Sample Preparation (Bile): Direct dilution with the mobile phase buffer.
-
Calibration Curve Construction: The calibration curve was generated by plotting the peak area ratios of nemonoxacin to the internal standard (gatifloxacin) against the nominal concentrations. A weighted linear regression (1/y²) was used to fit the data.[1]
Nemonoxacin (LC-MS/MS)
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[2][3]
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: Acetonitrile and 0.1% formic acid.[2]
-
Ionization: Electrospray ionization (ESI) in positive-ion mode.[2]
-
Sample Preparation (Plasma): Protein precipitation.[2]
-
Calibration Curve Construction: Calibration curves were established by plotting the peak area ratio of the analyte to the internal standard against the concentration. A weighted (1/x²) linear regression was used.[3]
Moxifloxacin, Gatifloxacin, and Levofloxacin (General HPLC-UV Protocol)
While specific parameters vary between studies, a general protocol for establishing calibration curves for these fluoroquinolones using HPLC-UV is as follows:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Typically a C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to optimize separation.
-
Flow Rate: Commonly set between 0.8 and 1.5 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the specific fluoroquinolone (e.g., around 290-300 nm).
-
Sample Preparation: Dilution of a stock solution of the antibiotic in the mobile phase or a suitable solvent to prepare a series of calibration standards at different concentrations.
-
Calibration Curve Construction: A calibration curve is constructed by plotting the peak area obtained from the chromatogram against the known concentration of each standard. Linear regression analysis is then performed to determine the equation of the line, the coefficient of determination (R²), and the linear range.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for assessing the linearity and range of a Nemonoxacin calibration curve.
Caption: Workflow for Nemonoxacin Calibration Curve Linearity and Range Assessment.
References
- 1. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Nemonoxacin-d3 in Complex Matrices: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic, in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is critical to ensure the reliability and accuracy of bioanalytical methods, particularly when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of the expected specificity and selectivity of Nemonoxacin-d3, a stable isotope-labeled (SIL) internal standard, with an alternative, structurally analogous internal standard, Gatifloxacin, in complex matrices such as plasma and urine.
While specific experimental data on the performance of this compound is not extensively published, this guide leverages established principles of bioanalytical method validation and the well-documented advantages of SIL internal standards to provide a thorough comparison. Quantitative data from published studies using Gatifloxacin as an internal standard are presented to offer a baseline for performance evaluation.
The Critical Role of the Internal Standard
In LC-MS/MS analysis, an internal standard (IS) is added to samples and calibration standards to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with its measurement. The two primary types of internal standards used are:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte but have a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13). This near-identical physicochemical behavior ensures they effectively compensate for matrix effects and other sources of variability.[1][2][3][4]
-
Structurally Analogous Internal Standards: These are compounds with similar chemical structures and properties to the analyte. While more readily available and cost-effective, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[3]
Performance Comparison: this compound vs. Gatifloxacin
This section compares the expected performance of this compound with the reported performance of Gatifloxacin when quantifying Nemonoxacin in complex matrices.
Specificity and Selectivity
This compound (Expected Performance):
The use of a SIL internal standard like this compound is anticipated to provide the highest degree of specificity and selectivity. Since this compound has the same chemical structure and properties as Nemonoxacin, it will co-elute chromatographically. However, it is readily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This mass difference virtually eliminates the risk of interference from endogenous matrix components or metabolites that might affect a structurally similar but chemically distinct internal standard.
Gatifloxacin (Reported Performance):
Gatifloxacin, another quinolone antibiotic, has been successfully used as an internal standard for Nemonoxacin quantification.[5] However, as a structural analog, there is a higher potential for differences in chromatographic retention time and ionization efficiency compared to Nemonoxacin. While validated methods demonstrate acceptable selectivity, the risk of unforeseen matrix interferences that differentially affect the analyte and the internal standard remains a consideration.
Quantitative Performance Metrics
The following tables summarize the reported performance of a validated LC-MS/MS method for the determination of Nemonoxacin in human plasma and urine using Gatifloxacin as the internal standard.[5] While direct quantitative data for this compound is not available in the public domain, the use of a SIL IS is generally expected to yield improved precision and accuracy.
Table 1: Method Validation Parameters for Nemonoxacin Quantification using Gatifloxacin IS in Human Plasma [5]
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 4.5% |
| Inter-day Precision (%RSD) | 3.8 - 6.2% |
| Accuracy (%RE) | -2.5 - 3.4% |
| Recovery | 85.2 - 91.5% |
| Matrix Effect | 96.8 - 103.5% |
Table 2: Method Validation Parameters for Nemonoxacin Quantification using Gatifloxacin IS in Human Urine [5]
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | 2.8 - 5.1% |
| Inter-day Precision (%RSD) | 4.2 - 7.5% |
| Accuracy (%RE) | -1.8 - 2.9% |
| Recovery | 88.7 - 94.1% |
| Matrix Effect | 95.4 - 102.1% |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS assay for Nemonoxacin quantification in human plasma and urine, utilizing an internal standard. While the cited study used Gatifloxacin, the protocol can be adapted for this compound by adjusting the mass spectrometric detection parameters.
Sample Preparation
Human Plasma: [5]
-
To 100 µL of plasma, add 20 µL of internal standard working solution (Gatifloxacin or this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Human Urine: [5]
-
To 50 µL of urine, add 20 µL of internal standard working solution.
-
Dilute with 430 µL of water.
-
Vortex for 30 seconds.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[5]
-
LC System: Agilent 1200 series
-
Column: Zorbax SB-C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (30:70, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: m/z 374.2 → 330.1
-
Gatifloxacin: m/z 376.2 → 261.1
-
This compound (Predicted): m/z 377.2 → 333.1 (or other appropriate fragment)
-
Mandatory Visualizations
Caption: Experimental workflow for Nemonoxacin quantification.
Caption: Logical workflow for assessing specificity and selectivity.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While Gatifloxacin has been shown to be a suitable internal standard for the quantification of Nemonoxacin in complex matrices, the use of a stable isotope-labeled internal standard such as This compound is theoretically superior. The near-identical physicochemical properties of a SIL IS provide the most effective compensation for matrix effects and other sources of analytical variability, leading to enhanced precision, accuracy, and overall method robustness. For researchers and drug development professionals aiming for the highest quality data in regulated bioanalysis, the investment in a stable isotope-labeled internal standard like this compound is highly recommended.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
A Comparative Analysis of the Pharmacokinetic Profiles of Nemonoxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of nemonoxacin, a novel non-fluorinated quinolone, and levofloxacin, a widely-used fluoroquinolone antibiotic. The information presented is collated from a range of clinical studies to support research and development in the field of antibacterial agents.
Executive Summary
Nemonoxacin, a C-8-methoxy non-fluorinated quinolone, demonstrates a pharmacokinetic profile characterized by rapid absorption, a relatively long elimination half-life, and dose-proportional exposure.[1][2][3] It exhibits potent in vitro activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[4][5] Levofloxacin, the S-(-) isomer of ofloxacin, is a well-established fluoroquinolone with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[6] Its pharmacokinetic profile is defined by rapid and complete oral absorption, with a bioavailability approaching 100%.[6][7]
Clinical studies have indicated that oral nemonoxacin at doses of 500 mg or 750 mg once daily is as effective and safe as levofloxacin 500 mg once daily for the treatment of community-acquired pneumonia (CAP).[2][3][8][9] This guide delves into the specific pharmacokinetic parameters of both drugs to provide a detailed comparative analysis.
Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters of nemonoxacin and levofloxacin, derived from various clinical studies in healthy adult volunteers following oral administration. It is important to note that direct head-to-head pharmacokinetic comparative studies are limited, and thus, the data presented here are compiled from separate investigations.
Table 1: Single-Dose Pharmacokinetic Parameters of Nemonoxacin (500 mg, oral)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 3.41–5.91 mg/L | [3] |
| Tmax (Time to Cmax) | 1–2 hours | [1][2][3][4] |
| AUC₀-∞ (Area Under the Curve) | Dose-proportional | [1] |
| t₁/₂ (Elimination Half-life) | 10–12 hours | [1][2] |
| Protein Binding | ~16% | [3][4] |
| Renal Clearance | ~0.09 L/h/kg | [4] |
| Urinary Excretion (unchanged) | 60–70% over 72 hours | [1][2] |
| Effect of Food | Tmax increased to 3.64h, Cmax reduced by 34%, AUC by 18% | [1][2][3] |
Table 2: Single-Dose Pharmacokinetic Parameters of Levofloxacin (500 mg, oral)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | ~5.2 mg/L | [6] |
| Tmax (Time to Cmax) | 1–2 hours | [6][7] |
| AUC₀-∞ (Area Under the Curve) | ~48.3 mg·h/L | [6] |
| t₁/₂ (Elimination Half-life) | 6–8 hours | [6][7] |
| Protein Binding | 24–38% | [6] |
| Renal Clearance | 96–142 mL/min | [7] |
| Urinary Excretion (unchanged) | ~87% within 48 hours | [7] |
| Bioavailability | ~99% | [6][7] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically follows a standardized clinical trial protocol. While specific details may vary between studies, the following represents a generalized methodology for a single-dose, crossover bioequivalence study, a common design for comparing pharmacokinetic profiles.
Representative Pharmacokinetic Study Protocol
1. Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study is a common design.[10]
- Washout Period: A sufficient washout period, typically at least 7 days, is maintained between the two treatment periods to ensure complete elimination of the drug from the previous period.[10]
2. Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Drug Administration: Subjects are typically required to fast overnight before receiving a single oral dose of the study drug (either nemonoxacin or levofloxacin) with a standardized volume of water.[2]
4. Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. A typical sampling schedule might be: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[4]
5. Sample Processing and Analysis:
- Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
- Drug concentrations in plasma are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.[10]
6. Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using noncompartmental analysis.[4]
- Cmax and Tmax: Determined directly from the observed plasma concentration-time data.
- AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.
- t₁/₂ (Elimination Half-life): Calculated as 0.693/kₑₗ, where kₑₗ is the terminal elimination rate constant determined from the log-linear regression of the terminal phase of the plasma concentration-time curve.
- CL/F (Apparent Total Clearance) and Vd/F (Apparent Volume of Distribution): Calculated from the dose, AUC, and kₑₗ.
- Renal Clearance (CLr): Calculated as the total amount of unchanged drug excreted in the urine divided by the plasma AUC over the collection interval.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Signaling Pathway and Logical Relationships
The logical relationship in a pharmacokinetic study involves the sequential processes of absorption, distribution, metabolism, and excretion (ADME). This can be visualized as a flow diagram.
Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway.
Conclusion
Both nemonoxacin and levofloxacin exhibit pharmacokinetic profiles suitable for once-daily dosing in the treatment of community-acquired pneumonia. Nemonoxacin is characterized by a slightly longer half-life compared to levofloxacin. The oral bioavailability of levofloxacin is nearly complete, while the impact of food on nemonoxacin absorption is a notable consideration in its clinical use. Further direct comparative pharmacokinetic studies would be beneficial to delineate more subtle differences between these two important antibacterial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. synapse.koreamed.org [synapse.koreamed.org]
- 3. [Pharmacodynamic and pharmacokinetic evaluation of respiratory fluoroquinolones. Guideline to selection of the most appropriate fluoroquinolone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. extranet.who.int [extranet.who.int]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Multiple-Dose Safety, Tolerability, and Pharmacokinetics of Oral Nemonoxacin (TG-873870) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Nemonoxacin versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioequivalence study of levofloxacin tablets in healthy Indian volunteers using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nemonoxacin and Moxifloxacin: Efficacy, Mechanisms, and Clinical Outcomes
This guide provides a detailed comparison of Nemonoxacin and Moxifloxacin, two quinolone antibiotics, intended for researchers, scientists, and drug development professionals. The analysis focuses on their respective mechanisms of action, in vitro activity, clinical efficacy in treating community-acquired pneumonia (CAP), and safety profiles, supported by data from clinical trials.
Mechanism of Action
Both Nemonoxacin and Moxifloxacin are broad-spectrum antibiotics that function by disrupting bacterial DNA replication. Their primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] Inhibition of these enzymes leads to breaks in the DNA structure, ultimately causing bacterial cell death.[1]
Nemonoxacin: A novel non-fluorinated quinolone, Nemonoxacin's structure includes a C-8-methoxy group which enhances its dual-targeting capability against both DNA gyrase and topoisomerase IV.[4][5] This dual-inhibition mechanism is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[5][6] The absence of a fluorine atom at the C-6 position is suggested to reduce the potential for certain side effects.[4][6]
Moxifloxacin: As a fourth-generation fluoroquinolone, Moxifloxacin also inhibits DNA gyrase and topoisomerase IV.[1][2][7] It demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as atypical respiratory pathogens.[1][8]
In Vitro Efficacy
Nemonoxacin has demonstrated potent in vitro activity against a wide range of pathogens, including those resistant to other antibiotics. It shows particular strength against Gram-positive cocci.
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)
| Pathogen | Nemonoxacin | Moxifloxacin | Comparator | Reference |
| Streptococcus pneumoniae (All) | 0.06 | 0.25 | [4][9] | |
| S. pneumoniae (Penicillin-resistant) | Superior to fluoroquinolones | - | [4] | |
| S. pneumoniae (Levofloxacin-nonsusceptible) | Inhibited 76.7% at ≤0.5 µg/mL | Inhibited 6.7% at ≤0.5 µg/mL | [4] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | - | [10] | |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.5 | 2 | [4] | |
| Haemophilus influenzae | - | 0.03 | [9] | |
| Moraxella catarrhalis | - | 0.06 | [9] | |
| Chlamydia pneumoniae | 0.06 | - | Levofloxacin: 0.5 | [4] |
| Clostridium difficile | Better than Moxifloxacin | - | [4] |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The efficacy of Nemonoxacin has been primarily evaluated in randomized, double-blind, multicenter clinical trials against comparators like levofloxacin for the treatment of community-acquired pneumonia (CAP).
Typical Clinical Trial Workflow: A representative protocol for these trials involves several key stages:
-
Patient Screening and Enrollment: Patients aged 18 years or older with a clinical diagnosis of mild-to-moderate CAP are screened for eligibility.
-
Randomization: Eligible patients are randomly assigned to receive the investigational drug (e.g., Nemonoxacin 500 mg or 750 mg) or a comparator drug (e.g., Levofloxacin 500 mg or Moxifloxacin 400 mg).[11][12]
-
Treatment Administration: The assigned drug is administered orally once daily for a fixed duration, typically 7 to 10 days.[11][13]
-
Efficacy Assessment: The primary endpoint is the clinical cure rate, assessed at a Test-of-Cure (TOC) visit, which usually occurs 4-14 days after the completion of therapy.[11][14]
-
Data Analysis: Clinical success is evaluated in different patient populations, including Intent-to-Treat (ITT) and Per-Protocol (PP) groups.[11][12]
Clinical Efficacy
Clinical trials have established the noninferiority of Nemonoxacin to other respiratory quinolones, primarily levofloxacin, in treating CAP. While direct large-scale, head-to-head trials against moxifloxacin for CAP are limited in the provided results, comparisons can be drawn from their performance against common standards.
Table 2: Clinical Efficacy in Community-Acquired Pneumonia (CAP)
| Study/Drug | Dosage | Population | Clinical Cure Rate | Bacteriological Success Rate | Reference |
| Nemonoxacin | 750 mg, once daily | Evaluable-ITT | 89.9% | 90.2% | [11][12] |
| 500 mg, once daily | Evaluable-ITT | 87.0% | 84.8% | [11][12] | |
| 500 mg, once daily | Outpatients | 98.14% (Improved/Cured) | - | [15] | |
| Moxifloxacin | 400 mg, once daily | Per-Protocol | 86.9% | 83.3% | [14] |
| 400 mg, once daily | Per-Protocol | 93.5% | - | [16] | |
| 400 mg, once daily | Efficacy Population | 93.2% (Cured) | - | [17] | |
| Levofloxacin (Comparator) | 500 mg, once daily | Evaluable-ITT | 91.1% | 92.0% | [11][12] |
A meta-analysis of three randomized controlled trials concluded that the clinical and microbiologic efficacy of nemonoxacin is comparable to that of levofloxacin in the treatment of CAP.[18]
In a retrospective study on outpatients with acute exacerbations of chronic obstructive pulmonary disease (AECOPD), Nemonoxacin was associated with significantly better symptomatic improvement and a longer time to the next moderate/severe exacerbation compared to moxifloxacin.[19][20]
Safety and Tolerability
Both Nemonoxacin and Moxifloxacin are generally well-tolerated. The safety profile of Nemonoxacin has been found to be similar to that of levofloxacin.
Table 3: Comparison of Drug-Related Adverse Events (AEs)
| Adverse Event Category | Nemonoxacin (500 mg) | Levofloxacin (500 mg) | Nemonoxacin (750 mg) | Reference |
| Overall Incidence | 22.9% | 22.5% | 31.0% | [13] |
| Gastrointestinal Disorders | 6.0% | 4.4% | - | [21] |
| Nausea | 2.5% | 1.6% - 2.5% | 7.1% | [13][21] |
| Blood and Lymphatic System | 2.7% | 5.0% | - | [21] |
| Neutropenia | 2.5% | 4.4% | 8.4% | [13] |
| Leukopenia | 2.3% | 3.1% - 3.2% | 4.5% | [13][21] |
| Hepatobiliary (Investigations) | 11.4% | 10.1% | - | [21] |
| Increased Alanine Aminotransferase | 4.4% | 2.5% | 0% | [13] |
The 750 mg dose of nemonoxacin was associated with a higher incidence of adverse events compared to the 500 mg dose.[13][18] No drug-related deaths were reported in the reviewed Nemonoxacin trials.[21] Moxifloxacin's common side effects include diarrhea, dizziness, and headache, with more severe but rare events like tendon ruptures also noted.[2][7]
Special Considerations
A notable characteristic of Nemonoxacin is its poor activity against Mycobacterium tuberculosis. This can be a clinical advantage, as its use in patients with CAP is less likely to mask or delay the diagnosis of underlying tuberculosis, a known issue with fluoroquinolones like moxifloxacin and levofloxacin which have activity against TB.[18][22][23]
Conclusion
Nemonoxacin is a potent non-fluorinated quinolone with a broad spectrum of activity, particularly against Gram-positive pathogens, including resistant strains. Clinical trials demonstrate that Nemonoxacin is as effective and safe as levofloxacin for the treatment of community-acquired pneumonia.[24] Its efficacy appears comparable to that reported for moxifloxacin in similar patient populations. The safety profile of the 500 mg dose of Nemonoxacin is similar to that of levofloxacin.[18][21] The distinct lack of activity against M. tuberculosis provides a diagnostic advantage in regions where tuberculosis is prevalent.[22] These characteristics position Nemonoxacin as a valuable alternative in the management of respiratory tract infections.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 7. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 8. Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 11. Efficacy and safety of nemonoxacin versus levofloxacin for community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Nemonoxacin versus Levofloxacin for Community-Acquired Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The efficacy and safety of nemonoxacin compared with levofloxacin in the treatment of community-acquired pneumonia: a systemic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nemonoxacin achieved a better symptomatic improvement and a prolonged interval to next exacerbation than moxifloxacin for outpatients with acute exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Economic Evaluation of Nemonoxacin, Moxifloxacin and Levofloxacin in the Treatment of Early Community-Acquired Pneumonia with Possible Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and Efficacy of Nemonoxacin vs Levofloxacin in Patients With Community-Acquired Pneumonia: A Systematic Review and Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Nemonoxacin-d3 vs. Nemonoxacin: A Comparative Guide to Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Nemonoxacin-d3 and its non-deuterated counterpart, Nemonoxacin. While direct comparative experimental data is not publicly available, this document synthesizes established principles of drug deuteration and presents a prospective experimental framework for such a comparison. The inclusion of hypothetical data, detailed experimental protocols, and illustrative diagrams is intended to guide researchers in designing and interpreting stability studies for these compounds.
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in medicinal chemistry to enhance the pharmacokinetic and metabolic properties of drug candidates.[1][2] This strategy leverages the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4][5] Consequently, the cleavage of a C-D bond is often slower than that of a C-H bond, which can significantly impact a drug's metabolic stability.[6][][8]
Key advantages of deuteration can include:
-
Improved Metabolic Stability: A slower rate of metabolism can lead to a longer drug half-life and prolonged therapeutic effect.[6]
-
Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuteration can decrease the production of potentially harmful byproducts.[1][9]
-
Enhanced Bioavailability: Slower first-pass metabolism can result in higher concentrations of the active drug reaching systemic circulation.[9]
Nemonoxacin is a novel non-fluorinated quinolone antibiotic.[10][11] The strategic placement of deuterium on the Nemonoxacin molecule, creating this compound, is hypothesized to enhance its stability by impeding metabolic degradation pathways.
Hypothetical Comparative Stability Data
The following table summarizes plausible data from a hypothetical forced degradation study comparing this compound and Nemonoxacin. Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[12][13][14] These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[15][16]
| Stress Condition | Parameter | Nemonoxacin | This compound | Postulated Advantage of this compound |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | % Degradation | 12.5 | 8.2 | Increased stability in acidic environments. |
| Number of Degradants | 3 | 2 | Simpler degradation profile. | |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | % Degradation | 15.8 | 10.5 | Enhanced resistance to basic conditions. |
| Number of Degradants | 4 | 3 | Fewer degradation byproducts. | |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | % Degradation | 18.2 | 11.7 | Greater stability against oxidative stress. |
| Number of Degradants | 5 | 3 | Reduced susceptibility to oxidation. | |
| Thermal Degradation (80°C, 48h) | % Degradation | 9.7 | 5.1 | Improved thermostability. |
| Number of Degradants | 2 | 1 | More stable at elevated temperatures. | |
| Photostability (ICH Q1B, 1.2 million lux hours) | % Degradation | 7.3 | 4.9 | Increased resistance to photodegradation. |
| Number of Degradants | 2 | 2 | Comparable photolytic degradation pathways. |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.
Visualizing Metabolic Stability and Experimental Design
The following diagrams illustrate the theoretical basis for the enhanced stability of this compound and a proposed workflow for a comparative stability study.
Caption: Postulated metabolic pathway of Nemonoxacin and the influence of deuteration.
Caption: Workflow for a comparative forced degradation study of Nemonoxacin and this compound.
Experimental Protocols
The following are detailed methodologies for key experiments in a comparative stability study of this compound and Nemonoxacin.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.[17][18][19]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector and a mass spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.
-
Sample Preparation: Prepare solutions of Nemonoxacin and this compound at a concentration of 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 48 hours. Dissolve the sample in the mobile phase before injection.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
Data Analysis
-
Quantification: Calculate the percentage of degradation by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control.
-
Degradant Identification: Use the mass spectrometry data to propose structures for the observed degradation products.
-
Peak Purity: Assess the peak purity of the parent drug in the presence of its degradants using the PDA detector.
Conclusion
The principles of the kinetic isotope effect strongly suggest that this compound would exhibit enhanced metabolic and chemical stability compared to its non-deuterated form. This could translate to a more favorable pharmacokinetic profile, potentially leading to improved efficacy and safety. The provided hypothetical data and experimental protocols offer a robust framework for researchers to empirically validate these anticipated stability advantages. Such studies are critical for the continued development and optimization of novel therapeutic agents like deuterated Nemonoxacin.
References
- 1. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Development and validation of a stability indicating HPLC method for simultaneous determination of four novel fluoroquinolone dimers as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Nemonoxacin-d3
For researchers, scientists, and drug development professionals, the integrity of their work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Nemonoxacin-d3. Adherence to established disposal protocols is essential not only for laboratory safety but also for environmental protection and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling fine powders or creating aerosols. |
Always handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.[1][2] In case of accidental contact, follow these first aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
After skin contact: Immediately wash the affected area with soap and plenty of water.[1]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The preferred method for the disposal of unused or expired pharmaceuticals is through a designated drug take-back program.[3][4] If a take-back program is not accessible, the following procedure for disposal in household trash is recommended by the FDA and EPA.[4][5][6]
Disposal Workflow:
Caption: Logical workflow for the proper disposal of this compound.
-
Prioritize Drug Take-Back Programs: The most environmentally sound and safest disposal option is to utilize a registered drug take-back program.[3][4] These programs are often available through local law enforcement agencies or pharmacies.[3]
-
If a Take-Back Program is Unavailable - Household Trash Disposal:
-
Step 1: Remove from Original Container. Do not crush tablets or capsules.[5]
-
Step 2: Mix with an Undesirable Substance. This step makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[4]
-
Step 3: Place in a Sealed Container. Put the mixture into a sealable plastic bag, an empty can, or another container that will prevent leakage.[4][5][7]
-
Step 4: Dispose of in Household Trash. Throw the sealed container in your regular trash.[4][5]
-
Step 5: De-identify Packaging. Before disposing of the empty original container, be sure to scratch out all personal information on the prescription label to protect your privacy.[4][5]
-
Important Note on Flushing: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling.[6][7] Flushing can lead to the contamination of water supplies as wastewater treatment plants are often not equipped to remove such chemicals.[6]
Contaminated Material and Packaging Disposal
Any materials that have come into contact with this compound, such as gloves, bench paper, or empty containers, should be handled as contaminated waste.
Decontamination and Disposal of Packaging:
Caption: Disposal options for contaminated this compound packaging.
According to the safety data sheet for Nemonoxacin, contaminated packaging can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Regulatory Considerations
All disposal activities must be conducted in accordance with local, state, and federal regulations.[1][8] It is the responsibility of the generator of the waste to ensure compliance with all applicable laws. For disposal of significant quantities, it is advisable to contact a licensed professional waste disposal service.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nemonoxacin-d3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nemonoxacin-d3. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-impermeable (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Lab Coat/Gown | Long-sleeved, fully buttoned | Protects skin and clothing from contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from dust and splashes. |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Prevents inhalation of fine particles, especially when handling the powder form. |
First Aid Measures
In the event of accidental exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
Operational Plan: A Step-by-Step Workflow
A structured workflow is critical to minimize the risk of contamination and exposure. The following diagram outlines the recommended procedure for handling this compound from receipt to disposal.
Handling Workflow for this compound
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As an antibiotic, it should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a suitable, sealed, and clearly labeled container for chemical waste.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed biohazard or chemical waste bag. |
| Contaminated PPE (e.g., gloves, gown) | Dispose of in a designated chemical waste container immediately after use. |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a clearly labeled, sealed container for chemical waste. Do not pour down the drain. |
Disposal Protocol:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and appropriate hazard symbols.
-
Collection: Follow your institution's guidelines for the collection of chemical waste. This may involve contacting your Environmental Health and Safety (EHS) department for pickup.
-
Documentation: Maintain a log of all disposed this compound waste as required by your institution.
The following flowchart illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
This compound Disposal Decision Tree
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
